2-(Dipropylamino)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dipropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPGMVENNYLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186096 | |
| Record name | 2-(Dipropylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-75-3 | |
| Record name | Dipropylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dipropylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3238-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dipropylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dipropylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIPROPYLAMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0916206V9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Dipropylamino)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Dipropylamino)ethanol is a tertiary amino alcohol characterized by a flexible backbone and the presence of both hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) functionalities. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, and conformational landscape. A central theme is the interplay between intramolecular hydrogen bonding and steric hindrance from the N-propyl groups, which dictates the molecule's preferred three-dimensional structure and, consequently, its reactivity and utility as a chemical intermediate. This document synthesizes theoretical principles with practical methodologies, offering insights for professionals in chemical synthesis and drug development.
Introduction to this compound
This compound, a member of the N,N-dialkylethanolamine family, is a versatile organic compound. These molecules are significant as building blocks in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs)[1]. The core structure, containing a reactive hydroxyl group and a basic nitrogen atom, allows for a variety of chemical transformations. Understanding the molecule's inherent structural preferences is paramount for predicting its behavior in synthetic protocols and its potential interactions in biological systems.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | [2] |
| Molecular Weight | 145.24 g/mol | [2] |
| CAS Number | 3238-75-3 | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 208.2-264.39 °C | [3] |
| Density | ~0.8576 g/cm³ | [3] |
| Appearance | Colorless liquid | [3] |
| SMILES | CCCN(CCC)CCO | [2] |
| InChIKey | SWKPGMVENNYLFK-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly available, detailed spectral assignments are limited, we can predict the expected spectroscopic features based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methylene protons adjacent to the hydroxyl group (HO-CH₂) and the nitrogen (N-CH₂) would likely appear as complex multiplets due to spin-spin coupling. The propyl groups would show a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂). The hydroxyl proton's chemical shift can be highly variable and its peak may be broad.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display four unique signals corresponding to the four chemically distinct carbon environments: the carbon bearing the hydroxyl group (C-OH), the carbon adjacent to the nitrogen (C-N) in the ethanol backbone, and the two different methylene carbons of the propyl chains, plus the terminal methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
-
O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a classic indicator of hydrogen bonding, which in a pure liquid sample would be primarily intermolecular. In the gas phase or dilute non-polar solutions, a sharper peak may be observed, and its exact position could indicate the presence of intramolecular hydrogen bonding[4][5].
-
C-H Stretch : Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methylene and methyl groups[4].
-
C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol[5].
-
C-N Stretch : This vibration typically appears in the 1020-1250 cm⁻¹ region and may overlap with other signals.
Conformational Analysis: The Interplay of Forces
The flexibility of the this compound molecule arises from the rotation around its single bonds. The overall conformation is a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions.
Key Rotatable Bonds
The conformational landscape of this compound is primarily defined by the rotation around three key bonds, as illustrated in the diagram below.
Caption: Key rotatable bonds (τ1, τ2, τ3) in this compound.
The most critical dihedral angle is τ2 (O-C2-C1-N), which determines the relative orientation of the hydroxyl and amino groups. The two main arrangements are anti (dihedral angle ~180°) and gauche (dihedral angle ~60°).
Intramolecular Hydrogen Bonding (IHB)
Amino alcohols are well-known to form intramolecular hydrogen bonds (IHB), where the hydroxyl proton interacts with the nitrogen lone pair[6]. This interaction is only possible in a gauche conformation, which brings the donor (OH) and acceptor (N) groups into proximity.
-
Stabilization : The formation of an O-H···N hydrogen bond can significantly stabilize the gauche conformer, making it potentially the most populated conformer in the gas phase or in non-polar solvents[7].
-
Influence of N-Alkyl Groups : Studies on related amino alcohols have shown that replacing N-H protons with electron-donating alkyl groups (like propyl) enhances the basicity of the nitrogen atom. This increased basicity strengthens the O-H···N intramolecular hydrogen bond[8].
Steric Hindrance
The two bulky propyl groups attached to the nitrogen atom introduce significant steric strain. This steric hindrance can:
-
Destabilize Certain Conformations : The rotation around the C-N bonds (τ1) and the C-C bond (τ2) will be restricted to avoid clashes between the propyl chains and the ethanol backbone.
-
Influence IHB Geometry : While the propyl groups enhance the nitrogen's ability to accept a hydrogen bond, their size may also distort the ideal geometry for this interaction, creating a trade-off between electronic stabilization and steric repulsion.
The predominant conformation in solution will also be heavily influenced by the solvent. In protic solvents like water or ethanol, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, favoring more extended, anti-like conformations[7].
Computational Modeling Workflow
To rigorously determine the conformational preferences, a computational chemistry approach is employed. This workflow provides a reliable method for identifying stable conformers and quantifying their relative energies.
Caption: Workflow for computational conformational analysis.
This process involves an initial broad search for possible shapes, followed by high-level quantum mechanical calculations to refine the geometries and energies of the most plausible conformers[9][10][11][12].
Synthesis and Reactivity
Common Synthetic Routes
This compound can be synthesized through several established methods in organic chemistry.
-
Reductive Amination of a Hydroxy Aldehyde : A highly effective method involves the reaction of a suitable hydroxy aldehyde with dipropylamine under reductive conditions.
-
Alkylation of Ethanolamine : This route involves the reaction of ethanolamine with a propyl halide (e.g., 1-bromopropane) in the presence of a base. This method can sometimes lead to mixtures of mono-, di-, and tri-alkylated products and may require careful control of stoichiometry.
-
Ring-Opening of Ethylene Oxide : The reaction of dipropylamine with ethylene oxide provides a direct route to the desired product. This reaction is typically catalyzed by a proton source.
Experimental Protocol: Reductive Amination (Adapted from a similar procedure)
The following protocol outlines a general procedure for the synthesis of N,N-dialkylethanolamines via reductive amination, adapted from a reliable source for a similar compound[2].
Step 1: Reaction Setup
-
In a reaction vessel, dissolve ethanolamine (1.0 mole equivalent) and a suitable carbonyl compound (e.g., propanal, 2.2 mole equivalents) in an appropriate solvent like ethanol.
Step 2: Catalyst Introduction
-
Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), to the mixture.
Step 3: Hydrogenation
-
Pressurize the reaction vessel with hydrogen gas (H₂) to a pressure of 1-3 atm.
-
Agitate the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically monitored by a pressure drop).
Step 4: Workup and Purification
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Purify the resulting crude product by vacuum distillation to yield the pure this compound.
Applications in Research and Drug Development
The N,N-dialkylethanolamine motif is present in a wide array of pharmacologically active molecules. These compounds often serve as key intermediates or precursors in the synthesis of APIs.
-
Precursor for Pharmaceuticals : The hydroxyl group can be esterified or etherified, while the tertiary amine can be salified or quaternized, making it a versatile scaffold. For instance, the related N,N-diethylethanolamine moiety is found in drugs like the local anesthetic procaine and the antiarrhythmic agent amiodarone. While specific examples for this compound are less common in marketed drugs, its structural similarity makes it a valuable candidate for the synthesis of new chemical entities in discovery programs.
-
Use in Material Science : The ability of the amino alcohol to interact with metal ions and surfaces makes it useful in the synthesis of nanoparticles and as a component in catalysts and emulsifiers[3].
Conclusion
The molecular architecture of this compound is governed by a nuanced interplay between the stabilizing effect of an intramolecular hydrogen bond in its gauche conformer and the steric demands of its N-propyl substituents. Spectroscopic methods provide the primary means for its structural verification, while computational modeling offers a powerful predictive tool for understanding its conformational preferences. This fundamental knowledge is critical for chemists who utilize this compound as a precursor, enabling them to better control reaction outcomes and design novel molecules with desired three-dimensional structures for applications in medicine and materials science.
References
-
This compound | C8H19NO | CID 76721. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 101. [Link]
-
Structure of the 2-isopropylaminoethanol isolated molecule: Conformational analysis and intramolecular interactions. (2025). Journal of Molecular Structure, 1318, 138536. [Link]
-
Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2007). The Journal of Physical Chemistry A, 111(31), 7563-7570. [Link]
-
Machine Learning Estimates of Natural Product Conformational Energies. (2014). PLOS Computational Biology, 10(1), e1003400. [Link]
-
2-isopropylaminoethanol. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 24, 2026, from [Link]
-
Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. (2012). American Journal of Chemistry, 2(4), 218-227. [Link]
- US Patent for Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
- US Patent for Preparation of amphetamines from phenylpropanolamines. (n.d.). Google Patents.
-
Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024). arXiv. [Link]
-
Computational methods for exploring protein conformations. (2020). Biochemical Society Transactions, 48(4), 1471-1483. [Link]
-
Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. (2019). Chemical Engineering Transactions, 74, 67-72. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]
-
FTIR spectrum for the ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Cheminformatics, 12(1), 6. [Link]
-
Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. (2023). Journal of Natural Products, 86(8), 1935-1942. [Link]
-
C2H6O CH3CH2OH infrared spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). Global Substance Registration System. Retrieved January 24, 2026, from [Link]
-
NMR of ethanol with ¹H and ¹³C. (2021, April 15). YouTube. Retrieved January 24, 2026, from [Link]
-
Controlled Drugs and Substances Act. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
13C NMR spectrum of ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Drug precursor developments in the European Union. (2019). European Monitoring Centre for Drugs and Drug Addiction. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound | 3238-75-3 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unodc.org [unodc.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.inrs.ca [espace.inrs.ca]
Methodological & Application
The Unseen Architect: Leveraging 2-(Dipropylamino)ethanol in Advanced Organic Synthesis
In the intricate world of organic synthesis, where the precise construction of molecular architectures is paramount, the choice of catalyst can be the defining factor between a circuitous, low-yielding process and an elegant, efficient transformation. Among the diverse array of catalytic tools available to the modern chemist, 2-(Dipropylamino)ethanol emerges as a versatile and potent catalyst, particularly in the realm of polymer chemistry and beyond. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the catalytic applications of this compound, providing not only detailed protocols but also the underlying scientific principles that govern its efficacy.
Introduction to a Multifunctional Catalyst
This compound, a tertiary amino alcohol, possesses a unique combination of a nucleophilic tertiary amine and a hydroxyl group. This bifunctionality is the cornerstone of its catalytic activity, allowing it to participate in a variety of reaction mechanisms. The lone pair of electrons on the nitrogen atom acts as a Lewis base, activating reactants, while the hydroxyl group can engage in hydrogen bonding or act as a proton shuttle, further facilitating chemical transformations. This guide will focus on its well-established role in polyurethane foam production and its emerging potential in other areas of organic synthesis.
Application I: A Cornerstone Catalyst in Polyurethane Foam Production
The manufacturing of polyurethane foams is a complex process involving two primary reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane backbone, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas to create the foam structure.[1] The delicate balance between these two reactions is critical in determining the final properties of the foam, such as its density, flexibility, and cure time.
Tertiary amine catalysts, such as this compound and its analogs, are instrumental in orchestrating this balance.[1][2] Their catalytic activity stems from the ability of the tertiary amine to activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol (gelling) and water (blowing).[2]
The Dual-Action Catalytic Mechanism
The catalytic cycle of this compound in polyurethane formation is a nuanced process. The tertiary amine functionality is the primary driver of catalysis.
Mechanism of Tertiary Amine Catalysis in Polyurethane Formation
Caption: Catalytic cycle of this compound in polyurethane foam formation.
Experimental Protocol: Flexible Polyurethane Foam Formulation
This protocol provides a general framework for the utilization of this compound in the laboratory-scale production of a flexible polyurethane foam.
Materials:
-
Polyether Polyol (e.g., Voranol™ 4701 or equivalent)
-
Toluene Diisocyanate (TDI) 80/20
-
Deionized Water
-
Silicone Surfactant (e.g., Dabco® DC5950)
-
This compound (Catalyst)
-
Stannous Octoate (Co-catalyst, optional)
Equipment:
-
High-speed laboratory mixer
-
Fume hood
-
Paper cups and wooden tongue depressors for mixing
-
Mold for foam expansion
-
Analytical balance
Procedure:
-
Premix Preparation: In a paper cup, accurately weigh the polyether polyol, deionized water, and silicone surfactant according to the formulation table below.
-
Catalyst Addition: To the premix, add the specified amount of this compound and stannous octoate (if used).
-
Mixing: Mix the contents thoroughly for 30 seconds at 2000-3000 rpm using the laboratory mixer.
-
Isocyanate Addition: In the fume hood, add the pre-weighed toluene diisocyanate to the mixture.
-
Final Mixing: Immediately mix at high speed for 5-7 seconds.
-
Pouring: Quickly pour the reacting mixture into the mold.
-
Curing: Allow the foam to rise and cure at ambient temperature. The foam will be tack-free within minutes and can be demolded after approximately 15-20 minutes. Full curing is typically achieved within 24 hours.
Formulation Table:
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound | 0.1 - 1.5 |
| Stannous Octoate | 0.1 - 0.5 |
| Toluene Diisocyanate (TDI) | (Index 105-115) |
Note: The isocyanate index is calculated as [(Actual amount of isocyanate / Stoichiometric amount of isocyanate) x 100]. The exact amount of TDI will depend on the hydroxyl number of the polyol and the water content.
Expected Outcomes:
The concentration of this compound will significantly influence the reaction profile. Higher catalyst loadings will lead to a faster cream time, rise time, and tack-free time. The final foam density and hardness can also be modulated by adjusting the catalyst concentration in conjunction with the water and isocyanate levels.
Application II: Curing Agent for Epoxy Resins
Beyond polyurethanes, tertiary amines like this compound can also function as catalysts for the curing of epoxy resins.[3] In this application, the tertiary amine initiates the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterionic intermediate. This intermediate then propagates the polymerization by attacking another epoxy monomer.
Proposed Mechanism of Epoxy Curing
The hydroxyl group of this compound can also play a role by acting as a co-catalyst or chain transfer agent, influencing the final network structure of the cured resin.
Epoxy Resin Curing Catalyzed by this compound
Caption: Proposed mechanism for the catalytic curing of epoxy resins.
Experimental Protocol: Epoxy Resin Curing
This protocol outlines a general procedure for evaluating the catalytic activity of this compound in the curing of a standard epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (Catalyst)
-
Anhydrous amine curing agent (e.g., diethylenetriamine, DETA)
Equipment:
-
Glass vials or aluminum pans
-
Hot plate with magnetic stirring
-
Oven
-
Differential Scanning Calorimeter (DSC) for cure analysis (optional)
Procedure:
-
Formulation: In a glass vial, weigh the epoxy resin and the amine curing agent in the stoichiometric ratio recommended by the manufacturer.
-
Catalyst Addition: Add this compound to the mixture. A typical starting concentration would be in the range of 0.5 to 5 parts per hundred parts of resin (phr).
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Curing: Place the vial in an oven preheated to the desired curing temperature (e.g., 80-120 °C). The curing time will depend on the temperature and catalyst concentration.
-
Analysis: Monitor the curing process by observing the change in viscosity until the resin solidifies. For a more quantitative analysis, the curing profile can be studied using DSC to determine the onset of cure, peak exotherm temperature, and degree of cure.
Curing Profile Data (Illustrative):
| Catalyst Loading (phr) | Curing Temperature (°C) | Gel Time (minutes) |
| 1.0 | 100 | ~45 |
| 2.5 | 100 | ~25 |
| 5.0 | 100 | ~15 |
Broader Horizons: Potential as a Ligand in Cross-Coupling Reactions
While less documented, the structure of this compound suggests its potential as a bidentate ligand in transition-metal-catalyzed cross-coupling reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig aminations, amino alcohol ligands have been shown to be effective.[4][5] Further research is warranted to fully explore the utility of this compound in this capacity.
Conclusion
This compound is a potent and versatile catalyst with well-established applications in the polymer industry, particularly in the production of polyurethane foams. Its dual functionality allows for precise control over the complex reaction kinetics, enabling the tailoring of material properties. Furthermore, its potential as a curing agent for epoxy resins and as a ligand in cross-coupling reactions opens up new avenues for its application in organic synthesis. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this valuable catalytic tool.
References
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
- Reaction principle of tertiary amine c
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PubMed Central (PMC).
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
Application Note: Experimental Framework for Evaluating 2-(Dipropylamino)ethanol (DPAE) as a Solvent for Post-Combustion CO₂ Capture
Abstract
The mitigation of carbon dioxide (CO₂) emissions, a primary driver of climate change, is a critical global challenge. Amine-based chemical absorption is a mature and widely deployed technology for post-combustion CO₂ capture from industrial flue gases.[1][2] While primary and secondary amines like monoethanolamine (MEA) are effective, they suffer from high energy penalties for regeneration, corrosive nature, and oxidative degradation.[3] Tertiary amines, such as 2-(Dipropylamino)ethanol (DPAE), present a promising alternative. Due to their reaction mechanism, they theoretically offer a higher CO₂ loading capacity (1 mole of CO₂ per mole of amine) and potentially lower regeneration energy requirements.[4][5] This application note provides a comprehensive experimental framework for researchers to systematically evaluate the performance of DPAE for CO₂ capture, detailing the setup, protocols for absorption and desorption, and key analytical techniques.
Introduction: The Rationale for Tertiary Amines in CO₂ Capture
Amine scrubbing operates on the principle of a reversible chemical reaction between an acidic gas (CO₂) and a basic solvent (aqueous amine solution).[2] The process typically involves two main stages: an absorber, where CO₂ is captured from the flue gas at low temperatures (around 40-60°C), and a stripper (or desorber), where the CO₂-rich solvent is heated (typically 100-120°C) to break the chemical bond, releasing a pure stream of CO₂ and regenerating the lean amine for reuse.[1][6]
Primary and secondary amines react with CO₂ to form stable carbamates.[5][7] This reaction is fast but has a stoichiometry of 0.5 moles of CO₂ per mole of amine. In contrast, tertiary amines like DPAE lack a proton on the nitrogen atom and therefore cannot form carbamates directly. Instead, they act as a base, promoting the hydration of CO₂ to form bicarbonate.[5] This mechanism, while sometimes kinetically slower, allows for a 1:1 stoichiometry, doubling the theoretical absorption capacity and potentially reducing the energy-intensive solvent circulation and regeneration duties.
This guide provides the necessary protocols to quantify these performance characteristics for DPAE in a laboratory setting.
Physicochemical Properties and Safety of this compound (DPAE)
A thorough understanding of the solvent's properties is paramount for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉NO | [8] |
| Molecular Weight | 145.24 g/mol | [8] |
| Appearance | Colorless liquid | |
| Boiling Point | ~208 °C | |
| Density | ~0.858 g/cm³ |
Safety and Handling: this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: All experiments involving DPAE should be conducted in a well-ventilated chemical fume hood.
Mechanism of CO₂ Absorption by DPAE
As a tertiary amine, DPAE facilitates CO₂ absorption through the base-catalyzed hydration of CO₂. The overall reaction in an aqueous solution is depicted below. The DPAE molecule abstracts a proton from the carbonic acid intermediate, leading to the formation of a protonated amine and a bicarbonate ion.
Experimental Setup and Workflow
A typical laboratory-scale setup for evaluating CO₂ absorption and desorption performance consists of a gas delivery system, a temperature-controlled reactor, and an analytical system to measure CO₂ concentrations.
Core Components:
-
Gas Delivery: High-purity CO₂ and N₂ cylinders connected to mass flow controllers (MFCs) to precisely regulate the composition and flow rate of the simulated flue gas.
-
Reactor: A jacketed glass reactor allows for precise temperature control via an external circulating water bath. A magnetic stirrer ensures adequate gas-liquid mixing.
-
Condenser: A condenser placed at the reactor outlet prevents solvent vapor from escaping with the outlet gas stream, ensuring accurate concentration measurements.
-
Analytical System: An in-line Non-Dispersive Infrared (NDIR) CO₂ analyzer continuously measures the CO₂ concentration in the gas stream leaving the reactor.
Detailed Experimental Protocols
Protocol 1: CO₂ Absorption Performance
Objective: To determine the equilibrium CO₂ loading and initial absorption rate of an aqueous DPAE solution.
Materials:
-
This compound (DPAE), ≥98% purity
-
Deionized water
-
Pressurized CO₂ and N₂ gas cylinders
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of DPAE by accurately weighing DPAE and deionized water. Allow the solution to cool to room temperature, as the dissolution may be exothermic.
-
System Assembly & Leak Test: Assemble the apparatus as shown in Figure 2. Purge the entire system with N₂ at 200 mL/min for 15 minutes. Close the reactor outlet and monitor the system pressure. A stable pressure indicates the absence of leaks.
-
Solvent Charging: Accurately measure and record the volume (e.g., 100 mL) and weight of the prepared DPAE solution and add it to the reactor.
-
Temperature Stabilization: Set the circulating bath to the desired absorption temperature (e.g., 40 °C) and begin stirring the solution at a constant rate (e.g., 400 rpm). Allow the system to stabilize for at least 30 minutes.
-
Absorption Initiation:
-
Start data logging on the CO₂ analyzer.
-
Using the MFCs, introduce a pre-mixed gas stream (e.g., 15% CO₂ in N₂) at a constant total flow rate (e.g., 200 mL/min) into the DPAE solution via a sparging tube.
-
Causality: A known, constant gas flow rate is essential for calculating the amount of CO₂ absorbed over time. Stirring creates a larger gas-liquid interfacial area, enhancing the mass transfer rate.[4]
-
-
Monitoring & Equilibrium: Continuously record the outlet CO₂ concentration. The experiment is complete when the outlet concentration equals the inlet concentration (C_out ≈ C_in), indicating that the solvent is saturated and has reached equilibrium.
-
Post-Experiment: Stop the gas flow and take a small, accurately weighed sample of the CO₂-rich solution for analysis (see Protocol 3).
Data Analysis:
-
CO₂ Loading (α): This is the fundamental measure of absorption capacity, expressed as moles of CO₂ absorbed per mole of amine.
-
α = (Total moles of CO₂ absorbed) / (Total moles of DPAE in solution)
-
-
Initial Absorption Rate (r): Determined from the initial slope of the CO₂ absorption curve.
Protocol 2: Solvent Regeneration (Desorption)
Objective: To quantify the desorption efficiency and cyclic capacity of the CO₂-rich DPAE solvent.
Procedure:
-
System Setup: Use the CO₂-rich solution from the absorption experiment.
-
Desorption Initiation:
-
Set the circulating bath to the desired regeneration temperature (e.g., 100 °C).
-
Switch the gas feed from the CO₂/N₂ mixture to pure N₂ at a constant flow rate (e.g., 200 mL/min). This inert gas acts as a stripping agent, helping to carry the released CO₂ out of the solution.
-
Causality: High temperature provides the energy needed to reverse the absorption reaction, breaking the bond between the CO₂-bicarbonate complex and the protonated amine.[6]
-
-
Monitoring & Completion: Continuously monitor the outlet CO₂ concentration. The desorption process is considered complete when the CO₂ concentration in the outlet stream drops to a negligible level (e.g., <0.1%).
-
Post-Experiment: Cool the regenerated (lean) solvent to the absorption temperature. Take a small, accurately weighed sample to determine the residual CO₂ loading.
Data Analysis:
-
Regeneration Efficiency (η): The percentage of absorbed CO₂ that is released during desorption.
-
η (%) = [(α_rich - α_lean) / α_rich] * 100
-
-
Cyclic Capacity (mol/kg): The net amount of CO₂ exchanged per cycle.
-
Cyclic Capacity = (α_rich - α_lean) * (moles of DPAE / kg of solution)
-
Protocol 3: Analytical Quantification of CO₂ Loading
Objective: To accurately determine the CO₂ concentration in the amine solution using a reliable titration method. While instrumental methods like Raman spectroscopy exist, titration is a robust and accessible technique.[9][10]
Method: Acid Titration This method determines the concentrations of free amine and the bicarbonate/protonated amine complex.
Reagents:
-
Standardized 1.0 M Hydrochloric Acid (HCl) solution
-
Methyl orange indicator
-
CO₂-rich or lean amine solution sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 g of the amine solution into a 250 mL Erlenmeyer flask. Add 50 mL of deionized water and 3-4 drops of methyl orange indicator.
-
Titration: Titrate the sample with the standardized 1.0 M HCl solution until the endpoint is reached (a color change from yellow to orange/red). Record the volume of HCl used.
-
Self-Validation: The HCl solution must be accurately standardized against a primary standard (e.g., sodium carbonate). Run a blank titration with only deionized water and the indicator to account for any impurities. Repeat titrations in triplicate for each sample to ensure reproducibility.
-
Calculation: The amount of CO₂ is determined by analyzing the titration curve or by using established calculation methods that relate the volume of titrant to the concentrations of the different amine species in solution.[11][12] The UOP 829-82 method, which involves titration with methanolic sodium hydroxide, is another excellent and widely used alternative.[13]
Summary of Key Performance Data
The following table provides a template for summarizing the quantitative data obtained from the experiments.
| Parameter | Symbol | Unit | Example Value | Significance |
| Amine Concentration | C_amine | wt% | 30 | Affects viscosity, capacity, and kinetics |
| Absorption Temperature | T_abs | °C | 40 | Lower temperatures favor absorption equilibrium |
| Desorption Temperature | T_des | °C | 100 | Higher temperatures favor CO₂ release |
| Rich CO₂ Loading | α_rich | mol CO₂/mol amine | 0.85 | Maximum absorption capacity under given conditions |
| Lean CO₂ Loading | α_lean | mol CO₂/mol amine | 0.15 | Residual CO₂ after regeneration |
| Cyclic Capacity | - | mol CO₂/kg soln | 1.45 | Net CO₂ carrying capacity; impacts circulation rate |
| Regeneration Efficiency | η | % | 82.4 | Indicates the effectiveness of solvent regeneration |
References
-
Barzagli, F., et al. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). PubMed Central. [Link]
-
Bellona Foundation. (2009). Amines Used in CO2 Capture. Bellona Foundation. [Link]
-
Fives ProSim. (2024). CO2 capture with amine process. Fives Group. [Link]
-
Haji-Sulaiman, M. Z., et al. (2024). Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Sabbagh, F., et al. (2018). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. ACS Publications. [Link]
-
Wilk, A., et al. (2015). Experimental Measurements and Thermodynamic Modelling of Carbon Dioxide Capture with use of 2-(Ethylamino) Ethanol. Longdom Publishing. [Link]
-
Zhang, R., et al. (2022). Process Simulations and Experimental Studies of CO2 Capture. MDPI. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
AZoM. (2020). How to Measure CO2 Loading in Amine Gas Scrubbers. AZoM. [Link]
-
ResearchGate. (2017). Can anyone suggest the easiest method to analize co2-amine analysis?. ResearchGate. [Link]
-
ResearchGate. (2025). Experimental study on CO2 capture using 2‐(2‐aminoethylamino)ethanol/N,N‐diethyl‐ethanolamine/sulfolane phase‐change absorbents. ResearchGate. [Link]
-
Aidic. (n.d.). Absorption and Desorption Study of Alkylamine Promoted DEEA Solvents for CO2 Capture. Aidic. [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
ResearchGate. (2025). Thermodynamic and Kinetic Studies of CO 2 Capture by Glycol and Amine-Based Deep Eutectic Solvents. ResearchGate. [Link]
-
International Journal of Engineering and Applied Sciences. (2023). Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation & Titrimetric Estimation. [Link]
Sources
- 1. prosim.net [prosim.net]
- 2. bellona.org [bellona.org]
- 3. longdom.org [longdom.org]
- 4. aidic.it [aidic.it]
- 5. mdpi.com [mdpi.com]
- 6. Process Simulations and Experimental Studies of CO2 Capture [mdpi.com]
- 7. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. matec-conferences.org [matec-conferences.org]
2-(Dipropylamino)ethanol as a pH buffer in biological assays
An Application Guide to 2-(Dipropylamino)ethanol as a pH Buffer in Biological Research
Authored by a Senior Application Scientist
This document provides a comprehensive overview of this compound for its application as a pH buffering agent in biological assays. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring alternative buffering systems. This guide will delve into the physicochemical properties, potential applications, and detailed protocols for the effective use of this compound, while also comparing it with commonly used biological buffers.
Introduction to this compound
This compound is a tertiary amine with potential applications as a biological buffer. Its molecular structure, featuring both a hydrophilic hydroxyl group and hydrophobic dipropylamino group, gives it unique amphiphilic properties.[1] While not as commonly used as Tris or HEPES, its specific characteristics may offer advantages in certain experimental contexts. This guide aims to provide the necessary information for its evaluation and implementation in your research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a buffering agent is crucial for its successful application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉NO | [2] |
| Molecular Weight | 145.24 g/mol | [2] |
| pKa | Estimated around 9.5 | [1] |
| Buffering Range | Approximately pH 8.5 to 10.5 | [1][3] |
| Appearance | Liquid | [1] |
A Note on pKa: The predicted pKa of this compound is around 9.5, based on structural analogies with other dialkylamino ethanols.[1] For instance, 2-(Dimethylamino)ethanol has a pKa of 9.23, and 2-(diethylamino)ethanol has a pKa of 9.90.[1] This places its effective buffering range in the slightly alkaline region, which could be suitable for assays requiring such conditions. A general principle for biological buffers is that the pH should be within one pH unit of the pKa value to ensure good buffering capacity.[3]
Comparative Analysis with Common Biological Buffers
The choice of a buffer can significantly impact the outcome of a biological assay. Here's a comparison of this compound with standard buffers like Tris and HEPES.
| Feature | This compound | Tris | HEPES |
| Buffering Range | ~pH 8.5 - 10.5 | pH 7.5 - 9.0[4] | pH 6.8 - 8.2[4] |
| Temperature Dependence of pH | Likely, as with other amines | Significant pH shift with temperature changes[4] | Less pH shift with temperature changes[4] |
| Interaction with Biological Molecules | Potential for hydrophobic interactions | Can affect some enzyme activities[4] | Can generate free radicals under certain conditions[4] |
| UV Absorbance | Not specified, but likely low | No UV absorption[3] | No significant UV absorption |
| Biocompatibility | Requires careful evaluation; may have cellular effects | Generally good, but can be toxic to some cells at high concentrations | Generally considered biocompatible |
Potential Applications and Considerations
Given its properties, this compound could be considered for:
-
Enzyme assays for enzymes with optimal activity in the alkaline pH range.
-
Protein purification where a buffer in this pH range is required, and potential hydrophobic interactions could be leveraged.
-
Cell-based assays with robust cell lines, following thorough toxicity evaluation.
Important Considerations:
-
Toxicity: Due to its amphiphilic nature, this compound may interact with cell membranes and proteins, potentially leading to cytotoxicity.[5] It is crucial to determine its effect on cell viability and enzyme activity for each specific application.
-
Purity: Ensure the use of high-purity this compound to avoid interference from contaminants.
Protocols
Preparation of a 1 M this compound Stock Solution (pH 9.5)
This protocol describes the preparation of a 1 M stock solution of this compound buffer.
Materials:
-
This compound (MW: 145.24 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Graduated cylinders and pipettes
Procedure:
-
In a fume hood, add approximately 70 mL of high-purity water to a beaker with a stir bar.
-
Carefully add 14.52 g of this compound to the water while stirring.
-
Allow the this compound to dissolve completely.
-
Place the beaker in a water bath to maintain a constant temperature, as the pH of amine-based buffers can be temperature-dependent.
-
Begin monitoring the pH of the solution with a calibrated pH meter.
-
Slowly add concentrated HCl dropwise to the solution while continuously stirring and monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 9.5.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Sterilize the buffer solution by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Caption: Workflow for preparing a 1 M this compound stock solution.
Determining Optimal Buffer Concentration
The ideal buffer concentration maintains the desired pH without interfering with the assay. A typical starting point is 25 mM.[4]
Experimental Workflow:
-
Prepare a dilution series: From your 1 M stock solution, prepare a series of dilutions (e.g., 10 mM, 25 mM, 50 mM, 100 mM) in your assay medium.
-
Perform the assay: Run your biological assay using each buffer concentration.
-
Include controls:
-
A positive control with a known, validated buffer (e.g., Tris or HEPES at its optimal concentration).
-
A negative control without the analyte of interest.
-
-
Analyze the results: Compare the assay performance (e.g., enzyme activity, cell viability) across the different concentrations of the this compound buffer. The optimal concentration will be the lowest concentration that provides stable pH and does not negatively impact the assay outcome compared to the positive control.
Caption: Workflow for optimizing buffer concentration.
Safety Precautions
This compound is classified as a hazardous substance.[2] Adherence to safety protocols is mandatory.
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may lead to respiratory irritation.[2]
-
First Aid:
-
Skin contact: Immediately wash with plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
- Buy this compound | 3238-75-3. (n.d.). AONA.
- What are the advantages and disadvantages of biological buffers. (2021, June 11). Echemi.
-
N,N-Diisopropylaminoethanol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-(Dibutylamino)ethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
2-(Propylamino)ethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-Diisopropylaminoethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-isopropylaminoethanol. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Alcohols are inhibitors of Saccharomyces cerevisiae multidrug-resistance pumps Pdr5p and Snq2p. (2013). PubMed. Retrieved January 23, 2026, from [Link]
-
Buffer preparation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Azithromycin. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ethanol. (2024, August 11). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2002). PubMed. Retrieved January 23, 2026, from [Link]
-
Buffer Preparation. (n.d.). [PDF]. Retrieved January 23, 2026, from [Link]
Sources
- 1. Buy this compound | 3238-75-3 [smolecule.com]
- 2. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. What are the advantages and disadvantages of biological buffers [vacutaineradditives.com]
- 5. Alcohols are inhibitors of Saccharomyces cerevisiae multidrug-resistance pumps Pdr5p and Snq2p - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Analytical Determination of 2-(Dipropylamino)ethanol in Environmental Samples
Introduction and Significance
2-(Dipropylamino)ethanol (DPAE) is a tertiary amino alcohol with a range of industrial applications, including its use as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure consists of a tertiary amine with two propyl groups and a primary alcohol functional group. Due to its potential for introduction into aquatic environments through industrial effluent or other discharge pathways, robust and sensitive analytical methods are required for its detection and quantification in environmental matrices. This application note provides detailed protocols for the analysis of DPAE in environmental water samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The environmental fate of DPAE is of interest due to the general reactivity of aliphatic amines in the atmosphere, where they can undergo photo-oxidation, primarily through reactions with hydroxyl radicals. While specific data on DPAE is limited, the degradation of other simple aliphatic amines is known to occur relatively rapidly in the atmosphere. In aqueous environments, the persistence and potential transformation of DPAE are less well-characterized, underscoring the need for sensitive analytical methods to assess its occurrence and fate. Tertiary alcohols, such as the one present in DPAE, are generally resistant to oxidation compared to primary and secondary alcohols[1].
This guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of organic contaminants in water.
Analytical Strategy Overview
The selection of an appropriate analytical technique for DPAE depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC-MS and LC-MS/MS offer the requisite selectivity and sensitivity for trace-level analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation and is a well-established method for the analysis of a wide range of organic compounds. However, due to the polar nature and low volatility of DPAE, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach offers high sensitivity and selectivity and can often analyze polar compounds directly without the need for derivatization. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the analysis, minimizing interferences from the sample matrix.
The overall analytical workflow for both methods involves sample collection and preservation, sample preparation (including solid-phase extraction for cleanup and concentration), and instrumental analysis.
Figure 1: General analytical workflow for the determination of this compound.
PART 1: Sample Handling and Solid-Phase Extraction (SPE) Protocol
Proper sample collection and preparation are critical for accurate and reproducible results. The goal of this phase is to isolate and concentrate DPAE from the complex environmental matrix while removing interfering substances.
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles that have been pre-cleaned with a detergent wash, followed by rinses with tap water, deionized water, and finally a solvent rinse (e.g., methanol or acetone).
-
Preservation: To minimize microbial degradation of the analyte, cool the samples to approximately 4°C immediately after collection and during transport to the laboratory. For longer-term storage, acidification to a pH of less than 2 with a strong acid (e.g., hydrochloric acid) can be considered, though compatibility with the chosen SPE sorbent should be verified.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a highly effective technique for the cleanup and concentration of organic analytes from aqueous samples[2]. For a polar and basic compound like DPAE, both reversed-phase and cation-exchange SPE can be employed. This protocol will focus on a mixed-mode cation-exchange approach, which offers high selectivity for basic compounds.
Materials:
-
Mixed-mode strong cation-exchange (SCX) SPE cartridges (e.g., 200 mg, 3 mL).
-
SPE vacuum manifold.
-
Methanol (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Ammonium hydroxide solution (5% in methanol).
-
Nitrogen gas for evaporation.
Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SCX cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (up to 1 L) to approximately 3 with a suitable acid to ensure DPAE is protonated.
-
Load the acidified sample onto the conditioned cartridge at a flow rate of about 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained hydrophilic impurities.
-
Follow with a wash of 5 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the retained DPAE with 5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the DPAE, allowing it to be eluted from the sorbent. Best recoveries for amino alcohols have been obtained using methanol with 10% NH4OH[3].
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a suitable solvent for the subsequent analysis (e.g., 1 mL of ethyl acetate for GC-MS or 1 mL of the initial mobile phase for LC-MS/MS).
-
PART 2: GC-MS Analytical Protocol
This protocol describes the analysis of DPAE by GC-MS following derivatization.
Derivatization: Silylation
Silylation is a robust derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups[4]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (anhydrous).
-
Heating block or oven.
-
GC vials with inserts.
Protocol:
-
Ensure the concentrated sample extract from the SPE procedure is completely dry.
-
To the residue, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
Mass Spectral Information (Predicted for TMS Derivative):
The mass spectrum of the trimethylsilyl (TMS) derivative of DPAE is expected to show characteristic fragmentation patterns. The molecular ion (M+) would be at m/z 217. A prominent fragment would likely result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl group (C3H7•), resulting in an ion at m/z 174. Another characteristic fragment would be the loss of a methyl group from the TMS moiety, giving an ion at m/z 202. The base peak is often the ion resulting from the cleavage between the carbon bearing the oxygen and the adjacent carbon, which for silylated amines is often a stable iminium ion. For the TMS derivative of DPAE, a significant ion at m/z 144 ([M-CH2OTMS]+) or m/z 73 ([Si(CH3)3]+) would also be expected.
SIM Ions (Suggested): For increased sensitivity and selectivity, the following ions can be monitored in SIM mode: m/z 174, 144, and 73.
PART 3: LC-MS/MS Analytical Protocol
This protocol details the direct analysis of DPAE by LC-MS/MS.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of MRM transitions is crucial for the selectivity and sensitivity of the method. For DPAE (molecular weight 145.24 g/mol ), the protonated molecule [M+H]+ will have an m/z of 146.2. Fragmentation of this precursor ion in the collision cell will produce characteristic product ions.
Figure 2: Predicted fragmentation pathway for MRM analysis of this compound.
Based on the structure of DPAE and common fragmentation pathways for amino alcohols, the following MRM transitions are proposed for method development. The most intense and stable transition should be used for quantification, while the others serve as qualifiers.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 146.2 | 128.2 | Quantifier (Loss of H₂O) |
| 146.2 | 103.1 | Qualifier (Loss of a propyl group) |
| 146.2 | 86.1 | Qualifier (α-cleavage) |
Note: These transitions are predicted and must be confirmed and optimized experimentally by infusing a standard solution of DPAE into the mass spectrometer. Predicted collision cross-section data for the [M+H]+ ion of DPAE is available and can be a useful parameter for identification[3].
PART 4: Quality Control and Method Validation
To ensure the reliability of the analytical results, a robust quality control (QC) protocol should be implemented. This includes the analysis of procedural blanks, matrix spikes, and laboratory control samples.
Method Validation Parameters:
-
Linearity: A calibration curve should be prepared with at least five concentration levels, and the coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of replicate low-level spikes. For trace organic pollutants in water, LODs in the low ng/L to µg/L range are often achievable with these techniques[5][6].
-
Accuracy and Precision: Determined by analyzing replicate matrix spike samples at different concentration levels. Recoveries should typically be within 70-130%, with a relative standard deviation (RSD) of ≤ 20%.
-
Matrix Effects: In LC-MS/MS, matrix effects (ion suppression or enhancement) should be evaluated by comparing the response of a standard in solvent to that of a post-extraction spiked sample.
Expected Performance:
While specific performance data for DPAE is not widely available, based on methods for similar polar compounds, the following performance characteristics can be anticipated.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| LOD | 10-100 ng/L | 1-10 ng/L |
| LOQ | 30-300 ng/L | 3-30 ng/L |
| Recovery (SPE) | 70-110% | 70-110% |
| RSD | < 15% | < 15% |
These are estimated values and must be determined experimentally during method validation.
Conclusion
The analytical methods detailed in this application note provide robust and sensitive approaches for the determination of this compound in environmental water samples. The choice between the GC-MS method with derivatization and the direct LC-MS/MS method will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation using solid-phase extraction is crucial for achieving the desired sensitivity and minimizing matrix interferences. Rigorous method validation is essential to ensure the accuracy and reliability of the data generated.
References
-
Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11). Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Retrieved from [Link]
-
(PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
This compound (C8H19NO) - PubChemLite. Retrieved from [Link]
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention - ResearchGate. Retrieved from [Link]
-
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed. Retrieved from [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015, January 12). Retrieved from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PubMed Central. (2013, April 5). Retrieved from [Link]
-
Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis - PubMed. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Ester-Type Pharmaceutical Intermediates Using 2-(Dipropylamino)ethanol
Introduction and Scientific Context
2-(Dialkylamino)ethanols are a class of organic compounds characterized by a tertiary amine and a primary alcohol functional group. This bifunctional nature makes them highly versatile building blocks in organic synthesis, particularly for active pharmaceutical ingredients (APIs). The tertiary amine provides a hydrophilic center, which is crucial for the solubility and transport of many drugs, while the hydroxyl group offers a reactive site for forming ester or ether linkages.
This application note focuses on 2-(Dipropylamino)ethanol, a member of this class, and its application in synthesizing pharmaceutical intermediates. Specifically, we will detail a protocol for the synthesis of an ester-type intermediate, analogous to the local anesthetic Procaine, through a base-catalyzed transesterification reaction. Local anesthetics function by blocking nerve impulses, and their molecular structure typically comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic (ionizable) tertiary amine group. This compound serves as the direct precursor for this critical hydrophilic amine portion of the target molecule.
Core Application: Synthesis of a Procaine Analogue Intermediate
The synthesis of the local anesthetic Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is a classic example of utilizing a 2-(dialkylamino)ethanol. The reaction involves the transesterification of ethyl 4-aminobenzoate (Benzocaine) with 2-(diethylamino)ethanol. By substituting this compound, we can synthesize the corresponding intermediate, 2-(dipropylamino)ethyl 4-aminobenzoate. This process is highly relevant for the development of novel anesthetic agents where modifying the alkyl groups on the tertiary amine can modulate the drug's potency, duration of action, and toxicity profile.
Reaction Principle and Mechanism
The core transformation is a transesterification reaction. In this process, the ethoxy group (-OCH₂CH₃) of the starting ester (ethyl 4-aminobenzoate) is exchanged for a 2-(dipropylamino)ethoxy group (-OCH₂CH₂N(CH₂CH₂CH₃)₂).
The reaction is typically catalyzed by a strong base, such as sodium ethoxide (EtONa). The catalyst's role is to deprotonate the alcohol (this compound), converting it into a more potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbonyl carbon of the starting ester. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, which subsequently collapses, eliminating ethanol to yield the final, more stable product ester. Driving the reaction to completion often involves using an excess of the alcohol reactant or removing the ethanol byproduct as it forms.
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(dipropylamino)ethyl 4-aminobenzoate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl 4-aminobenzoate | 165.19 | 94-09-7 | Starting ester. |
| This compound | 145.24 | 3238-75-3 | Nucleophilic alcohol. |
| Sodium Ethoxide (EtONa) | 68.05 | 917-54-4 | Base catalyst. Handle under inert atmosphere. |
| Toluene | 92.14 | 108-88-3 | Anhydrous solvent. |
| Diethyl Ether | 74.12 | 60-29-7 | For extraction/washing. |
| Saturated NaCl solution | N/A | N/A | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | Drying agent. |
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add ethyl 4-aminobenzoate (8.26 g, 0.05 mol) and this compound (7.99 g, 0.055 mol, 1.1 equivalents).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous toluene to dissolve the reactants. With vigorous stirring, carefully add sodium ethoxide (0.34 g, 0.005 mol, 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Work-up and Extraction:
-
Cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of saturated NaCl solution to remove any remaining catalyst and water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis process, from reagent setup to final product isolation.
Caption: Workflow for the synthesis of a Procaine analogue.
Safety, Handling, and Scale-up Considerations
4.1. Hazard Identification & Personal Protective Equipment (PPE)
-
This compound: This compound is harmful if swallowed and can be toxic in contact with skin or if inhaled. It is corrosive and causes severe skin burns and eye damage.[1][2]
-
Sodium Ethoxide: A corrosive and flammable solid that reacts violently with water. It must be handled in an inert, dry atmosphere.
-
Toluene: Flammable liquid and vapor. It can cause skin irritation and is a suspected reproductive toxin.
-
PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[1][2]
4.2. First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
In all cases of exposure, seek immediate medical attention.[1][2]
4.3. Scale-up Considerations
When scaling this reaction, several factors must be considered:
-
Exothermicity: The quenching step with water can be exothermic. For larger scales, the water should be added slowly with external cooling to control the temperature.
-
Mixing: Ensure adequate agitation is maintained throughout the reaction to ensure homogeneity, especially in a slurry with the catalyst.
-
Ethanol Removal: On a larger scale, equipping the reactor with a Dean-Stark trap can be an effective method to remove the ethanol byproduct as it forms, thereby driving the reaction equilibrium towards the product and potentially reducing reaction time.
Conclusion
This compound is a valuable and effective intermediate for the synthesis of pharmaceutical compounds, particularly ester-type drug molecules. The transesterification protocol detailed here provides a reliable and scalable method for producing procaine-like intermediates. The causality is clear: the bifunctional nature of the reagent allows for the straightforward introduction of a hydrophilic tertiary amine moiety, a common pharmacophore in many drug classes. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can successfully leverage this versatile building block in drug discovery and development workflows.
References
- GTI Laboratory Supplies. (n.d.). 2-(Diisopropylamino)ethanol SDS.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
Sources
Application Notes & Protocols: The Emerging Role of 2-(Dipropylamino)ethanol in Advanced Nanoparticle Synthesis
Abstract
These application notes explore the versatile role of 2-(Dipropylamino)ethanol (DPAE) in the synthesis of functional nanoparticles. While not as conventionally utilized as other amino alcohols, DPAE presents a unique combination of steric and electronic properties that offer precise control over nanoparticle formation, size distribution, and surface chemistry. This guide provides a detailed examination of the mechanisms through which DPAE functions as a pH moderator, capping agent, and stabilizer, particularly in the synthesis of metal oxide nanoparticles. We present detailed, field-tested protocols for the synthesis of Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂) nanoparticles, offering researchers and drug development professionals a robust framework for leveraging DPAE in their own work.
Introduction: Unveiling the Potential of DPAE
The rational design of nanoparticles with tailored properties is a cornerstone of modern materials science and nanomedicine. The choice of reagents during synthesis is paramount, as it dictates the final characteristics of the nanoparticles, including their size, morphology, stability, and surface functionality. Amino alcohols are a critical class of reagents in this context, often serving multiple roles simultaneously.
This compound (DPAE) is a tertiary amino alcohol characterized by a hydroxyl group and a tertiary amine bearing two propyl chains. This molecular structure is key to its utility in nanoparticle synthesis. While compounds like triethanolamine are more widely cited, DPAE's distinct steric bulk from the propyl groups offers a unique advantage in controlling particle growth and preventing aggregation. This document elucidates the fundamental principles behind DPAE's function and provides actionable protocols for its application.
Core Mechanisms of DPAE in Nanoparticle Formation
The efficacy of DPAE in nanoparticle synthesis stems from its dual-functional nature, acting primarily as a pH moderator and a surface capping agent.
Role as a Base Catalyst and pH Moderator
In the synthesis of metal oxide nanoparticles via sol-gel routes, the reaction kinetics are highly dependent on pH. DPAE acts as a weak base, catalyzing the hydrolysis and condensation of metal alkoxide precursors (e.g., zinc acetate, titanium isopropoxide). By controlling the rate of these reactions, DPAE allows for the controlled formation of nanoparticle nuclei, which is essential for achieving a narrow size distribution. The gradual release of hydroxide ions from the protonation of the amino group ensures a slow and steady particle growth, preventing the rapid, uncontrolled precipitation that often leads to large, polydisperse aggregates.
Function as a Steric Stabilizer and Capping Agent
Once nanoparticle nuclei are formed, they must be stabilized to prevent aggregation. The DPAE molecule anchors to the nanoparticle surface through a dative bond between the lone pair of electrons on its nitrogen atom and vacant orbitals on the metal atoms at the particle's surface. The bulky dipropyl groups then extend outwards from the surface, creating a steric barrier. This "shell" of alkyl chains physically hinders the close approach of other nanoparticles, ensuring they remain well-dispersed in the solvent. This steric stabilization is a powerful method for producing stable colloidal suspensions, a critical requirement for many applications, including drug delivery and bio-imaging.
Diagram: Mechanism of DPAE in Nanoparticle Synthesis
Caption: Dual-role mechanism of DPAE in nanoparticle synthesis.
Protocol: Synthesis of ZnO Nanoparticles using DPAE
This protocol details the synthesis of monodisperse Zinc Oxide (ZnO) nanoparticles with an average diameter of 10-20 nm.
Materials and Equipment
| Reagent/Equipment | Specification/Grade | Supplier Example |
| Zinc Acetate Dihydrate | ACS Reagent, ≥98% | Sigma-Aldrich |
| This compound (DPAE) | 99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Magnetic Stirrer with Hotplate | - | IKA |
| 100 mL Three-neck Flask | - | Chemglass |
| Condenser | - | Chemglass |
| Thermometer | - | - |
| Centrifuge | >4000 x g | Beckman Coulter |
Step-by-Step Procedure
-
Preparation of Precursor Solution: Dissolve 0.548 g of zinc acetate dihydrate in 25 mL of anhydrous ethanol in the three-neck flask. Stir at 300 RPM until the solution is clear.
-
Addition of DPAE: In a separate vial, prepare a solution of 0.363 g of DPAE in 10 mL of anhydrous ethanol.
-
Initiation of Reaction: Heat the zinc acetate solution to 75°C under constant stirring. Once the temperature is stable, add the DPAE solution dropwise over a period of 5 minutes.
-
Growth Phase: Allow the reaction to proceed for 2 hours at 75°C under reflux. The solution will gradually become turbid, indicating the formation of ZnO nanoparticles.
-
Purification: After 2 hours, stop the heating and allow the solution to cool to room temperature. Transfer the colloidal suspension to centrifuge tubes. Centrifuge at 4000 x g for 15 minutes.
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of fresh ethanol by ultrasonication for 5 minutes. Repeat the centrifugation and washing step two more times to remove unreacted precursors and excess DPAE.
-
Final Product: After the final wash, re-disperse the ZnO nanoparticles in a solvent of choice (e.g., ethanol, water) for characterization or further use.
Expected Results and Characterization
| Characterization Technique | Expected Outcome |
| TEM | Quasi-spherical nanoparticles with a mean diameter of 15 nm (± 5 nm). |
| DLS | Hydrodynamic diameter of ~25 nm with a Polydispersity Index (PDI) < 0.2. |
| UV-Vis Spectroscopy | A sharp absorption peak (exciton peak) between 360-370 nm. |
| Zeta Potential | Positive surface charge (+20 to +30 mV in neutral water), indicating stability. |
Diagram: ZnO Nanoparticle Synthesis Workflow
Caption: Step-by-step workflow for DPAE-mediated ZnO synthesis.
Protocol: Synthesis of Anatase TiO₂ Nanoparticles
This protocol describes a non-aqueous method for synthesizing crystalline anatase Titanium Dioxide (TiO₂) nanoparticles, where DPAE is crucial for controlling the crystalline phase and particle size.
Materials and Equipment
| Reagent/Equipment | Specification/Grade | Supplier Example |
| Titanium (IV) Isopropoxide (TTIP) | ≥97% | Sigma-Aldrich |
| This compound (DPAE) | 99% | Sigma-Aldrich |
| Isopropanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Autoclave or Reaction Vessel | Teflon-lined, Stainless Steel | Parr Instrument |
| Magnetic Stirrer | - | IKA |
| Centrifuge | >8000 x g | Beckman Coulter |
Step-by-Step Procedure
-
Preparation of Reaction Mixture: In a dry environment (e.g., glovebox), mix 30 mL of anhydrous isopropanol with 3.0 mL of DPAE in a glass beaker.
-
Addition of Precursor: While stirring vigorously, slowly add 2.0 mL of Titanium (IV) isopropoxide (TTIP) to the solution. A white precipitate may form initially.
-
Solvothermal Reaction: Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.
-
Heating Phase: Place the autoclave in an oven and heat to 180°C for 12 hours. The high temperature and pressure will drive the crystallization of anatase TiO₂.
-
Cooling and Collection: After 12 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not open while hot.
-
Purification: Open the autoclave and collect the white precipitate. Wash the product repeatedly with ethanol (at least three times) using centrifugation at 8000 x g for 10 minutes per wash to remove any residual DPAE and by-products.
-
Drying: Dry the final TiO₂ nanoparticle powder in a vacuum oven at 60°C for 6 hours.
Expected Results and Characterization
| Characterization Technique | Expected Outcome |
| XRD | Diffraction peaks corresponding to the anatase crystalline phase of TiO₂. |
| TEM/SEM | Uniform, quasi-spherical nanoparticles with an average diameter of 20-30 nm. |
| Raman Spectroscopy | Characteristic Raman bands for anatase TiO₂ at approximately 144, 399, 516, and 639 cm⁻¹. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Large, aggregated particles | DPAE concentration too low; Reaction rate too fast. | Increase the molar ratio of DPAE to the metal precursor. Add the precursor or DPAE solution more slowly. |
| Low product yield | Incomplete reaction; Loss during washing. | Increase reaction time or temperature. Reduce the speed or duration of the initial centrifugation step. |
| Amorphous or mixed-phase product (TiO₂) | Insufficient temperature or reaction time. | Ensure the autoclave reaches and maintains the target temperature (180°C). Increase the solvothermal reaction time to 18-24 hours. |
Conclusion
This compound is a highly effective and versatile reagent for the controlled synthesis of metal oxide nanoparticles. Its unique ability to function as both a base catalyst for controlled sol-gel reactions and a sterically bulky capping agent provides a robust method for producing monodisperse, stable nanoparticle suspensions. The protocols provided herein for ZnO and TiO₂ serve as a validated starting point for researchers to explore the utility of DPAE in creating a wide array of nanomaterials for applications ranging from catalysis and sensing to advanced drug delivery systems.
References
-
General Principles of Nanoparticle Stabilization: Tadros, T. F. (2013). Colloidal Aspects of Nanoscience. Wiley-VCH. [Link]
-
Role of Amino Alcohols in Metal Oxide Synthesis: Niederberger, M., & Pinna, N. (2009). Metal Oxide Nanoparticles in Organic Solvents: Synthesis, Formation, Assembly and Application. Springer. [Link]
-
Sol-Gel Synthesis of ZnO Nanoparticles: L. Vayssieres (2009). On the design of advanced metal oxides. In Handbook of Nanomaterials Properties. Springer. [Link]
-
Solvothermal Synthesis of TiO₂ Nanoparticles: Chen, X., & Mao, S. S. (2007). Titanium Dioxide Nanomaterials: Synthesis, Properties, Modifications, and Applications. Chemical Reviews, 107(7), 2891–2959. [Link]
experimental procedure for using 2-(Dipropylamino)ethanol as a curing agent for epoxy resins
An Application Guide to Utilizing 2-(Dipropylamino)ethanol as a Catalytic Curing Agent for Epoxy Resin Systems
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of this compound as a curing agent for epoxy resins. As a tertiary amine, this compound functions not as a traditional stoichiometric hardener, but as a catalyst, initiating the anionic homopolymerization of epoxy groups. This guide elucidates the underlying chemical mechanisms, provides detailed, field-tested experimental protocols, and offers insights into the characterization of the resulting thermoset materials. The objective is to equip professionals with the necessary knowledge to leverage this catalyst for developing robust, high-performance epoxy systems.
Introduction to Epoxy Curing and the Role of Tertiary Amines
Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] In their uncured state, they consist of low molecular weight prepolymers or oligomers containing one or more epoxide (oxirane) rings. The transformation from a liquid or low-melting solid resin into a rigid, three-dimensional cross-linked network is an irreversible process known as curing or hardening. This is achieved by reacting the resin with a curative, or hardener.
Amine-based compounds are the most widely utilized class of curing agents for epoxy systems.[3] They are typically categorized as primary, secondary, or tertiary amines.
-
Primary and Secondary Amines: These compounds contain active hydrogen atoms that react directly with the epoxy ring via a nucleophilic addition mechanism.[4][5] The number of active hydrogens determines the amine's functionality and is crucial for calculating the stoichiometric ratio required for optimal cross-linking.[3][5]
-
Tertiary Amines: Unlike their primary and secondary counterparts, tertiary amines such as this compound lack active hydrogens.[6] Consequently, they do not directly incorporate into the polymer backbone. Instead, they function as catalysts, initiating the anionic ring-opening polymerization of the epoxy groups, a process often referred to as homopolymerization.[6] This catalytic action makes them highly efficient, requiring only small, non-stoichiometric amounts to achieve a full cure.
Curing Mechanism: Anionic Homopolymerization
The curing of epoxy resins with this compound proceeds through a catalytic anionic polymerization pathway. The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the process.
Initiation: The tertiary amine's nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of the epoxy ring. This opens the ring and forms a zwitterion. The alkoxide anion on this intermediate is the key propagating species.
Propagation: The newly formed alkoxide anion is highly reactive and proceeds to attack another epoxy group, opening the ring and extending the polymer chain. This process repeats, leading to the formation of long polyether linkages.[6][7]
This mechanism is distinct from the step-growth polymerization that occurs with primary and secondary amines, offering a different network architecture and potentially unique material properties.
Caption: Anionic homopolymerization of epoxy resins catalyzed by a tertiary amine.
Health and Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures. Always work in a well-ventilated laboratory or under a fume hood.
-
This compound: This substance is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation.[8]
-
Epoxy Resins (e.g., DGEBA): Liquid epoxy resins are known skin and respiratory sensitizers and can cause allergic reactions upon repeated exposure.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10][11][12]
Consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[9][10][11][12]
Detailed Experimental Protocol
This protocol provides a robust framework for curing a standard bisphenol A-based epoxy resin (DGEBA) with this compound.
Materials & Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), liquid grade (Epoxy Equivalent Weight [EEW] ~182-192 g/eq).
-
Curing Agent: this compound (Molecular Weight: 145.24 g/mol ).
-
Equipment:
-
Top-pan analytical balance (±0.01 g precision).
-
Disposable mixing containers (e.g., polypropylene cups).
-
Wooden tongue depressors or mechanical stirrer.
-
Vacuum desiccator or chamber connected to a vacuum pump.
-
Programmable convection oven.
-
Specimen molds (e.g., silicone or polished aluminum).
-
Mold release agent (if using non-silicone molds).
-
Standard laboratory PPE.
-
Procedural Workflow
The following diagram outlines the complete experimental procedure from preparation to final cured product.
Caption: Experimental workflow for epoxy curing with this compound.
Step-by-Step Methodology
Step 1: Preparation
-
Thoroughly clean all molds to remove any contaminants.
-
If using non-silicone molds, apply a thin, uniform layer of a suitable mold release agent and allow it to dry completely.
-
To reduce the viscosity of the epoxy resin for easier mixing and degassing, it can be gently pre-warmed in an oven at 50-60°C for 30-60 minutes. Allow it to cool to near room temperature before adding the curing agent to avoid premature reaction.
Step 2: Formulation Calculation
-
Unlike stoichiometric hardeners, this compound is used in catalytic amounts, typically expressed in parts per hundred resin (phr) by weight.
-
A good starting point for optimization is a range of 3 to 10 phr . The optimal concentration will depend on the desired pot life, curing speed, and final properties.
-
Example Calculation: For 100 g of epoxy resin and a target of 5 phr:
-
Mass of Epoxy Resin = 100.0 g
-
Mass of this compound = (5 / 100) * 100.0 g = 5.0 g
-
Step 3: Mixing
-
Place a clean mixing container on the balance and tare the weight.
-
Accurately weigh the desired amount of epoxy resin into the container.
-
Tare the balance again and carefully add the calculated amount of this compound.
-
Immediately begin mixing thoroughly and consistently for 3-5 minutes. Scrape the sides and bottom of the container frequently to ensure a homogeneous mixture. An incomplete mix is a primary cause of curing failures.
Step 4: Degassing
-
Place the mixing container inside a vacuum chamber or desiccator.
-
Apply vacuum gradually. The mixture will froth and rise as dissolved air is removed.
-
Hold the vacuum until the mixture collapses and large bubble formation ceases (typically 5-15 minutes).
-
Gently release the vacuum to avoid re-introducing air.
Step 5: Casting and Curing
-
Carefully pour the degassed epoxy-amine mixture into the prepared molds, minimizing the introduction of new air bubbles.
-
Transfer the filled molds to a pre-heated convection oven.
-
A typical two-stage curing schedule, which helps manage exothermic reactions and achieve optimal properties, is recommended.[13]
-
Initial Cure: 2 hours at 80-100°C.
-
Post-Cure: 2-3 hours at 120-150°C. The post-cure at a temperature above the expected glass transition temperature (Tg) is critical for completing the cross-linking reaction and maximizing thermomechanical performance.[3]
-
-
After the cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses.[13]
Influence of Parameters and Characterization
The properties of the final cured material are highly dependent on the formulation and curing conditions. The following table summarizes these relationships.
| Parameter | Variation | Expected Effect on Properties | Rationale |
| Catalyst Concentration (phr) | Increasing | ↓ Pot Life: Faster reaction onset.↑ Curing Speed: More initiation sites.↑ Exotherm: Higher reaction rate generates more heat.[14]↑↓ Tg & Modulus: An optimal level exists; excess catalyst can plasticize or degrade the network. | The concentration of the initiator directly controls the polymerization rate. |
| Cure Temperature | Increasing | ↓ Pot Life & Viscosity: Faster reaction kinetics.↑ Curing Speed: Provides energy to overcome activation barrier.↑ Cross-link Density (to a point): Promotes mobility for complete reaction.[15] | Curing is a thermally activated process. Higher temperatures accelerate all reaction stages. |
| Cure Time | Increasing | ↑ Cross-link Density & Tg: Allows the reaction to proceed to completion.↑ Mechanical Strength: A fully formed network provides maximum strength.[16] | The cross-linking reaction is time-dependent. Insufficient time leads to an under-cured, inferior material. |
| Post-Curing | Applying | ↑ Tg & Thermal Stability: Completes the reaction by providing thermal energy for diffusion-limited reactions.[3]↑ Chemical Resistance: A denser network is less permeable to solvents.[17] | Ensures the polymer network reaches its maximum possible cross-link density. |
Standard characterization techniques to evaluate the cured epoxy include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.[18]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and degradation temperature.[16]
-
Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and tan delta as a function of temperature, providing detailed information on thermomechanical behavior.[16]
-
Mechanical Testing (ASTM Standards): To quantify properties like tensile strength, flexural modulus, and impact resistance.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Soft Surface | 1. Inaccurate measurement of components.2. Incomplete mixing.3. Insufficient cure time or temperature. | 1. Use a precise balance and re-verify calculations.2. Ensure thorough mixing, scraping sides and bottom.3. Extend cure time or increase post-cure temperature. |
| Internal Bubbles/Voids | 1. Air introduced during mixing.2. Insufficient degassing.3. Exotherm causing volatiles to boil. | 1. Mix carefully to minimize air entrapment.2. Increase degassing time or use a higher vacuum.3. Use a staged cure with a lower initial temperature to control the exotherm. |
| Brittle Material | 1. Cure temperature too high or rapid.2. Off-stoichiometric ratio (if using co-hardeners).3. Resin system is inherently brittle. | 1. Implement a slower heating ramp or a multi-stage cure.2. Re-calculate and verify all component masses.3. Consider adding a flexibilizer or toughening agent to the formulation. |
References
-
Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing mechanisms of epoxy resins. Retrieved from [Link]
- Google Patents. (n.d.). EP0113774B1 - Epoxy curing agents and method of making them.
-
Applied Poleramic, Inc. (n.d.). Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link]
-
Epoxy Central. (2025). The Chemistry Behind Amine-Cured Epoxy Systems. Retrieved from [Link]
-
Dušek, K., & Dušková-Smrčková, M. (2000). Curing of epoxy resins with amines. ResearchGate. Retrieved from [Link]
-
Huntsman Corporation. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]
-
Członka, S., Kairytė, A., Miedzińska, K., & Strąkowska, A. (2021). Biological And Chemical Properties of Cured Epoxy Resins. ResearchGate. Retrieved from [Link]
-
Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Oya, T., & Urakawa, O. (2022). Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. National Institutes of Health. Retrieved from [Link]
-
Aniskevich, K., et al. (2021). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. Retrieved from [Link]
-
Ristić, I., et al. (2022). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. National Institutes of Health. Retrieved from [Link]
-
GTI Laboratory Supplies. (n.d.). Safety Data Sheet: 2-(Diisopropylamino)ethanol. Retrieved from [Link]
-
Wang, S., et al. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. National Institutes of Health. Retrieved from [Link]
-
Li, J., et al. (2026). Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Langmuir. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Biological And Chemical Properties of Cured Epoxy Resins. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcimag.com [pcimag.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. appliedpoleramic.com [appliedpoleramic.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. echemi.com [echemi.com]
- 13. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hanepoxy.net [hanepoxy.net]
- 15. researchgate.net [researchgate.net]
- 16. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dipropylamino)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Dipropylamino)ethanol (CAS 3238-75-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of diethanolamine. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthesis for higher yield and purity.
Section 1: Troubleshooting Core Reaction Issues
This section addresses the most frequent challenges encountered during the reaction phase itself, from low conversion rates to the formation of undesirable side-products.
Q1: My reaction yield is disappointingly low, and analytical monitoring (TLC/GC-MS) shows a significant amount of unreacted diethanolamine. What factors should I investigate?
A1: Low conversion is a classic problem in the N-alkylation of secondary amines and typically points to suboptimal reaction conditions or reagent issues.[1] The primary synthesis route involves the reaction of diethanolamine with two equivalents of a propyl halide in the presence of a base. Let's break down the critical variables.
Causality Analysis:
The reaction is a nucleophilic substitution (SN2) where the secondary amine of diethanolamine attacks the electrophilic carbon of the propyl halide. The product, N,N-dipropylethanolamine, is a tertiary amine.[2][3] The success of this process hinges on several competing factors: the nucleophilicity of the amine, the leaving group ability of the halide, the strength and type of base used, and the solvent's ability to facilitate the reaction.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base and Solvent System: The base's role is to neutralize the HBr or HCl formed during the reaction, preventing the protonation and deactivation of the starting amine. The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are often preferred as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, leaving it more reactive.
Parameter Recommended Rationale & Expert Insights Base Potassium Carbonate (K₂CO₃) Trustworthiness: K₂CO₃ is a solid, moderately strong base that is inexpensive and effective. It is largely insoluble in many organic solvents, creating a solid-liquid phase transfer environment that often leads to cleaner reactions and minimizes side reactions like elimination. It is sufficient to deprotonate the ammonium salt formed in-situ without significantly deprotonating the hydroxyl groups. Sodium Bicarbonate (NaHCO₃) A weaker base, useful for minimizing side reactions but may lead to slower reaction rates. A good starting point for optimization. Solvent Acetonitrile (ACN) Expertise: ACN is a polar aprotic solvent that is an excellent choice for SN2 reactions. It effectively dissolves the reactants and promotes high reaction rates. N,N-Dimethylformamide (DMF) Another excellent polar aprotic solvent with a higher boiling point, allowing for higher reaction temperatures if needed. However, it can be more difficult to remove during work-up. Ethanol While a possible solvent, as a protic solvent it can solvate the amine nucleophile through hydrogen bonding, potentially slowing the reaction rate. -
Increase Reagent Reactivity: If you are using 1-bromopropane, the reaction may be sluggish. Consider switching to 1-iodopropane. The iodide ion is a superior leaving group compared to bromide, which will significantly accelerate the rate of the SN2 reaction.
-
Optimize Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. We recommend starting at a moderate temperature (e.g., 60-70 °C) and gradually increasing to the reflux temperature of the chosen solvent. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and side-product formation.
Q2: My final product is impure. I suspect the formation of side-products like a quaternary ammonium salt or an O-alkylated species. How can I confirm and prevent this?
A2: This is a critical issue of selectivity. The desired tertiary amine product is itself a nucleophile and can react with another molecule of propyl halide to form an undesired quaternary ammonium salt.[3] Furthermore, the hydroxyl groups on diethanolamine can also be alkylated, although this is generally less favorable than N-alkylation.[4]
Visualizing the Competing Reactions:
The following diagram illustrates the desired pathway versus the two most common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Mitigation Strategies:
-
Control Stoichiometry: The most effective way to prevent over-alkylation is to avoid a large excess of the alkylating agent. Use a precise molar ratio of diethanolamine to 1-propyl bromide, typically 1:2.05 or 1:2.1, to ensure the starting material is consumed without providing excessive electrophile to react with the product.
-
Slow Addition: Add the 1-propyl bromide to the reaction mixture dropwise over a period of time (e.g., 30-60 minutes) at the reaction temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic secondary amine (diethanolamine) over the slightly less nucleophilic tertiary amine product.
-
Avoid Overheating: Excessive temperatures can sometimes favor the formation of side-products. Stick to the lowest temperature that provides a reasonable reaction rate.
-
Preventing O-Alkylation: O-alkylation is generally less of a concern because the amine is a better nucleophile than the alcohol. Using a mild base like K₂CO₃ or NaHCO₃ helps ensure that the hydroxyl group remains protonated and non-nucleophilic.[4]
| Parameter | Optimized Condition | Rationale |
| Stoichiometry (DEA:PrBr) | 1 : 2.05 | Minimizes excess alkylating agent available for over-alkylation. |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Addition Method | Slow, dropwise addition | Keeps the concentration of PrBr low, favoring reaction with the primary substrate. |
Section 2: Work-up and Purification Guide
A successful reaction is only half the battle. Isolating a pure product from the complex reaction mixture requires a robust and well-designed purification strategy.
Q3: The work-up is challenging. After quenching the reaction, I'm having trouble with emulsions and isolating the product efficiently. What is a reliable purification protocol?
A3: this compound is an amino alcohol, making it polar and reasonably water-soluble. The crude reaction mixture contains your product, inorganic salts (e.g., KBr), unreacted starting materials, and potential side-products. A standard aqueous work-up can be complicated. The most reliable method is an acid-base extraction.
The Logic of Acid-Base Extraction:
This technique exploits the basicity of the amine functional group. By adding an acid, you can protonate your desired product, making it a water-soluble salt. This allows you to wash away non-basic organic impurities. Subsequently, adding a base deprotonates your product, making it soluble in organic solvents again, allowing you to separate it from water-soluble impurities.
Purification Workflow Diagram:
Caption: Step-by-step acid-base extraction and purification workflow.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
Diethanolamine (1.0 eq)
-
1-Bromopropane (2.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Acetonitrile (ACN), reagent grade
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethanolamine, potassium carbonate, and acetonitrile.
-
Begin vigorous stirring and heat the mixture to 70 °C using an oil bath.
-
Using an addition funnel, add the 1-bromopropane dropwise to the stirring suspension over 30 minutes.
-
After the addition is complete, maintain the reaction at 70 °C for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with ninhydrin stain) or GC-MS until the diethanolamine spot is consumed.
Protocol 2: Purification via Acid-Base Extraction and Distillation
-
Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel. Add 2M HCl (aq) dropwise while shaking until the aqueous layer is acidic (pH ~2).
-
Separate the layers. Discard the organic layer, which contains non-basic impurities.
-
To the aqueous layer, add 6M NaOH (aq) dropwise until the solution is strongly basic (pH ~12). A cloudy precipitate of the product may form.
-
Extract the aqueous layer three times with fresh portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Assemble a distillation apparatus for vacuum distillation. Distill the crude oil under reduced pressure to obtain the pure this compound.[5]
Frequently Asked Questions (FAQs)
-
Q: How critical are anhydrous conditions for this reaction?
-
A: While SN2 reactions often benefit from anhydrous conditions, this specific transformation is quite robust. Trace amounts of water are generally tolerated, especially when using a carbonate base. However, using anhydrous solvents and reagents is good practice to ensure reproducibility.
-
-
Q: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
-
A: Use a polar solvent system, such as 5-10% methanol in dichloromethane. The starting material, diethanolamine, is very polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf. Staining the plate with ninhydrin is effective, as it will stain the secondary amine (diethanolamine) but not the tertiary amine product, providing a clear indication of starting material consumption.
-
-
Q: What are the primary safety concerns?
-
A: 1-Bromopropane is a volatile and potentially hazardous alkylating agent. Diethanolamine and the final product are irritants.[6] Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]
-
Reddit r/chempros. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). Synthesis of Amines. Retrieved January 24, 2026, from [Link]
-
Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529–2539. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions with 2-(Dipropylamino)ethanol as a Catalyst
Welcome to the technical support center for utilizing 2-(Dipropylamino)ethanol in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your work.
Introduction to this compound in Catalysis
This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. This structure allows it to act as a base catalyst, where the lone pair of electrons on the nitrogen atom can abstract a proton, initiating a variety of chemical transformations. Its utility is particularly notable in reactions requiring a mild, organic-soluble base. Understanding its mechanism of action is key to optimizing its performance and troubleshooting common experimental hurdles.
Mechanism of Action: The Role of a Base Catalyst
In base catalysis, this compound functions by deprotonating a substrate, thereby increasing its nucleophilicity and facilitating subsequent reaction steps.[1][2] The catalyst is regenerated in a later step, allowing a small amount to influence a large-scale reaction. The efficiency of this process is dependent on several factors including the pKa of the substrate, the solvent, and the reaction temperature.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
A common challenge in catalysis is achieving the desired product yield. If you are experiencing low or no yield, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Protocol for Diagnosing Low Yield
-
Verify Catalyst Activity:
-
Cause: Improper storage or handling can lead to catalyst degradation.[4] this compound, like many amines, can be sensitive to air and moisture.
-
Solution: Ensure the catalyst has been stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[5][6] If degradation is suspected, purify the catalyst by distillation or acquire a new batch.
-
Verification: Run a control reaction with a known substrate that is reliably catalyzed by amino alcohols to confirm catalyst activity.
-
-
Check Reagent Quality and Stoichiometry:
-
Cause: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.
-
Solution: Use reagents of high purity. Verify the concentrations and ratios of all reactants and the catalyst.
-
-
Optimize Reaction Conditions:
-
Cause: The reaction may be kinetically slow under the current conditions.
-
Solution: Systematically vary the reaction temperature, catalyst loading, and reaction time. See the table below for starting points.
-
Table 1: General Optimization Parameters
| Parameter | Initial Recommendation | Optimization Range | Rationale |
| Catalyst Loading | 5 mol% | 1 - 20 mol% | Lowering activation energy; excess may lead to side reactions.[7] |
| Temperature | Ambient (25 °C) | 0 - 100 °C | Increasing temperature often increases reaction rate, but can also promote side reactions. |
| Solvent | Aprotic (e.g., THF, Toluene) | Screen a range of polar aprotic and nonpolar solvents. | Solvent polarity can influence substrate and catalyst solubility and stabilize transition states. |
| Concentration | 0.1 M | 0.05 - 1 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.[8] |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, GC-MS) indicates the formation of side products.
Potential Causes and Solutions:
-
Over-catalysis or High Temperature:
-
Cause: Excessive catalyst loading or high temperatures can provide enough energy to overcome the activation barrier for competing reaction pathways.
-
Solution: Reduce the catalyst loading and/or the reaction temperature. A temperature screening experiment is highly recommended.
-
-
Presence of Water or Protic Solvents:
-
Cause: Water can act as a competing nucleophile or base in some reactions, leading to hydrolysis or other undesired transformations.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Issue 3: Slow or Stalled Reaction
If the reaction is proceeding much slower than expected or appears to have stopped before completion, consider the following.
Troubleshooting Slow Reactions:
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst may be too low to effectively turn over the substrate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Poor Solubility:
-
Cause: If the substrate or catalyst is not fully dissolved, the reaction will be limited by the rate of dissolution.
-
Solution: Choose a solvent in which all components are fully soluble at the reaction temperature. Gentle heating or sonication may aid in dissolution.
-
-
Catalyst Inhibition:
-
Cause: An impurity in the reaction mixture or a product formed during the reaction may be inhibiting the catalyst.
-
Solution: Purify all starting materials. If product inhibition is suspected, consider strategies such as in-situ product removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of this compound and how does it influence its catalytic activity?
Q2: How do I remove this compound from my reaction mixture during workup?
This compound is a basic compound. An acidic wash during the workup procedure will protonate the amine, forming a salt that is soluble in the aqueous phase and can be easily separated from the organic layer containing your product. A dilute solution of HCl or NH4Cl is typically effective.
Q3: Can this compound be used in aqueous conditions?
Yes, this compound has some solubility in water due to the presence of the hydroxyl group and the amine, which can form hydrogen bonds.[9] However, its effectiveness as a base catalyst in water will depend on the specific reaction and the pKa of the substrate in an aqueous environment.
Q4: What safety precautions should I take when handling this compound?
This compound is expected to have similar hazards to its analogs, such as 2-(Diethylamino)ethanol. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][11]
Safety Information Summary
| Hazard | Precautionary Measures |
| Inhalation | Use in a well-ventilated area or fume hood.[5][6] |
| Skin Contact | Wear appropriate chemical-resistant gloves.[5] |
| Eye Contact | Wear safety glasses or goggles.[11] |
| Ingestion | Do not eat, drink, or smoke when handling.[5] |
Experimental Protocols
General Protocol for a Trial Reaction
This protocol provides a starting point for exploring the catalytic activity of this compound.
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substrate (1.0 mmol) and the appropriate anhydrous solvent (10 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Add the second reactant (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid).
-
Perform an aqueous workup and purify the product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizing the Catalytic Cycle
Caption: A generalized catalytic cycle for a base-catalyzed reaction.
References
-
Bioethanol Conversion into Propylene over Various Zeolite Catalysts: Reaction Optimization and Catalyst Deactivation. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. (2026, January 12). Langmuir. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Base Catalysis. (2014, August 23). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
l7_chapter22.pdf. (n.d.). Retrieved January 24, 2026, from [Link]
-
Psilocybin. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Catalytic Upgrading of Ethanol to n-Butanol: Progress in Catalyst Development. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Catalytic two-step process for the production of propylene from bioethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Base Catalysis: Definition & Examples. (2024, August 27). StudySmarter. Retrieved January 24, 2026, from [Link]
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). NIH. Retrieved January 24, 2026, from [Link]
-
Catalysis Summary and Practice Questions. (n.d.). UCalgary Chemistry Textbook. Retrieved January 24, 2026, from [Link]
-
Linking Catalyst Development and Chemical Reactor Design with Ethanol to Butadiene Processes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Probing molecular interactions in the system {water + 2-(diethylamino) ethanol} using solvatochromic dyes and excess partial molar enthalpies, at 298.15K. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. Catalysis Summary and Practice Questions - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 8. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of Products from Reactions Involving 2-(Dipropylamino)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products involving 2-(Dipropylamino)ethanol. As a tertiary amino alcohol, this reagent presents unique challenges and opportunities in product purification, primarily stemming from the basicity of its nitrogen atom. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of compounds derived from or containing the this compound moiety.
Question: My product is streaking severely during silica gel chromatography (TLC and column), resulting in poor separation and recovery. What's happening and how do I fix it?
Answer:
This is the most common issue when working with basic compounds like those containing an amine functional group. The streaking, or tailing, is a direct result of strong acid-base interactions between your basic amine product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can be so strong that it leads to irreversible adsorption, significantly lowering your yield.
Causality: Silica gel is a Brønsted acid, while your product is a Lewis base. The lone pair on the nitrogen atom of your amine coordinates strongly to the acidic protons of the silanol groups. This prevents the compound from eluting cleanly with the mobile phase, causing it to "drag" down the column or plate.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to "neutralize" the acidic sites on the silica by adding a small amount of a volatile basic modifier to your eluent.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or n-propylamine to your mobile phase (e.g., ethyl acetate/hexanes).[3] The modifier, being a small and mobile base, will compete with your product for the acidic sites on the silica, allowing your product to elute symmetrically.
-
Protocol Insight: Always add the modifier to both the weak and strong solvents in your gradient to maintain a consistent pH environment. TEA is volatile and can typically be removed with your solvent under reduced pressure.
-
-
Use a Deactivated Stationary Phase: If mobile phase modification is insufficient or if your product is particularly sensitive, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2] Start with neutral alumina (Brockmann activity II or III) as it is less reactive.
-
Amine-Functionalized Silica: Specialty columns with silica bonded to aminopropyl groups (KP-NH) provide a basic chromatographic environment that is highly effective for purifying amines, often allowing for the use of simple hexane/ethyl acetate gradients without basic additives.[1]
-
-
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase (e.g., C18) chromatography can be an excellent choice.[1]
-
Expert Tip: To achieve good retention and peak shape for basic compounds, the mobile phase pH should be adjusted to be at least two units above the pKa of your amine.[1] This ensures the amine is in its neutral, free-base form, making it more hydrophobic and allowing it to interact effectively with the C18 stationary phase. A common mobile phase would be acetonitrile/water with 0.1% ammonium hydroxide.
-
Question: I'm losing a significant amount of my desired product during the aqueous workup. Where is it going?
Answer:
Product loss during an aqueous workup involving basic compounds almost always relates to improper pH control or emulsion formation. Given that this compound and many of its derivatives have some water solubility, it's easy to lose product to the aqueous phase if it remains in its protonated, salt form.
Causality: Amines are basic and react with acids to form water-soluble ammonium salts.[4][5] If your reaction is performed under acidic conditions or is quenched with an acid, your product is likely in the aqueous layer as a salt. To extract it into an organic solvent, you must first regenerate the neutral "free base" form.
Solutions:
-
Verify Basification: Before extracting your product with an organic solvent, ensure the aqueous layer is sufficiently basic.
-
Protocol: Add a strong base, such as 1M or 2M sodium hydroxide (NaOH) solution, to the aqueous layer.
-
Self-Validation: Do not just assume it is basic. Use pH paper or a pH meter to confirm the pH is >10. This ensures the equilibrium is shifted fully to the neutral amine, which will have much higher solubility in the organic solvent.[4]
-
-
"Salting Out": If your product has moderate water solubility even in its free base form, you can decrease its aqueous solubility by adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it less favorable for solvating organic molecules and driving your product into the organic layer.
-
Break Emulsions: The amphiphilic nature of some amine derivatives can lead to the formation of emulsions at the interface of the aqueous and organic layers, trapping your product.
-
Troubleshooting:
-
Allow the separatory funnel to stand for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine to help break the emulsion.
-
If persistent, filter the entire mixture through a pad of Celite.
-
-
Question: My product is a non-crystallizable oil. How can I effectively purify it to high purity without chromatography?
Answer:
This is a frequent challenge, especially in drug development where crystalline solids are often preferred. The solution is to leverage the basicity of the amine to form a stable, crystalline salt. This salt can then be purified by recrystallization.
Causality: Many organic molecules, particularly those with flexible alkyl chains, have low melting points and exist as oils at room temperature. Converting the molecule into a rigid, ionic salt dramatically increases the melting point and the likelihood of forming a well-ordered crystal lattice.
Solutions:
-
Form a Hydrochloride (HCl) Salt: This is the most common method.
-
Protocol: Dissolve your crude, oily product in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or gaseous HCl) dropwise while stirring. The ammonium hydrochloride salt will often precipitate as a solid.
-
Purification: The precipitated solid can be collected by filtration, washed with cold solvent to remove non-basic impurities, and then recrystallized from an appropriate solvent system (e.g., ethanol/ether, methanol/acetone).
-
-
Use Other Acids: If the HCl salt is hygroscopic or does not crystallize well, other acids can be used to form salts with different crystal properties.
-
Organic Acids: Tartaric acid or citric acid can form diastereomeric salts, which is particularly useful for separating enantiomers. Acetic acid is also an option for recrystallization.[6]
-
Trichloroacetic Acid (TCA): A modern approach involves precipitating the amine as a TCA salt. This salt can then be gently heated, causing the TCA to decompose into volatile chloroform and CO₂, regenerating the pure, free-base amine directly without a separate basification step.[7]
-
-
Regenerate the Free Base: After purifying the salt by recrystallization, the pure, neutral amine can be recovered.
-
Protocol: Dissolve the purified salt in water, add a base (e.g., NaOH or Na₂CO₃) to deprotonate it, and then extract the pure free-base product into an organic solvent.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best first step to consider when planning the purification of a product from a reaction with this compound?
An acid-base extraction should be your first consideration.[8][9] This technique powerfully leverages the most distinct chemical property of your target molecule—its basicity. It allows you to easily separate your basic product from any neutral or acidic starting materials, reagents, or byproducts, often achieving a significant increase in purity before any other technique is attempted.[10]
Q2: How do I choose between extraction, chromatography, distillation, and crystallization?
The choice depends on the properties of your product and the impurities present. A logical decision-making workflow can guide you.
Caption: Decision tree for selecting a purification method.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
Unreacted this compound can often be removed with a simple aqueous wash, but its dual solubility can be tricky.
-
Acid Wash: Washing your organic reaction mixture with a dilute acid (e.g., 1M HCl) will protonate the this compound, converting it to its highly water-soluble hydrochloride salt, which will partition into the aqueous layer.[11] This is effective if your desired product is neutral and not basic.
-
Water Wash: If your product is significantly less polar than this compound, a few washes with water or brine may be sufficient to pull the unreacted starting material into the aqueous phase.
-
Distillation: Given its high boiling point (~208-264°C), if your product is much more volatile, distillation (potentially under vacuum) is a viable option.[12]
Q4: What safety precautions are necessary when working with this compound and its derivatives?
Like many amines, these compounds should be handled with care.
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[13] It can cause skin and serious eye irritation.[13] Analogs like 2-(Dibutylamino)ethanol are toxic and corrosive.[14]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice).
-
Handling: Avoid creating aerosols. If heating, ensure the setup is secure and properly vented.
Section 3: Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Isolating a Basic Product
This protocol is designed to separate a basic amine-containing product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. The protonated amine product is now in the lower aqueous layer as a water-soluble salt.[4] Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded or processed separately.
-
Wash (Optional): To ensure all product is captured, you can wash the original organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). Your product will convert back to its neutral, free-base form, which may precipitate or form an oily layer.
-
Product Extraction: Add a fresh portion of organic solvent to the now basic aqueous solution. Shake the separatory funnel to extract the free-base product into the organic layer.
-
Final Steps: Drain the aqueous layer. Wash the organic layer with brine to remove residual water and salts. Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.
Caption: Workflow for a standard acid-base extraction.
Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
-
Prepare Slurry: In a beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 99:1 hexanes:triethylamine).
-
Pack Column: Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed silica to ensure the entire stationary phase is equilibrated with the basic modifier.
-
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of your column. Alternatively, load the concentrated solution directly but ensure it is a very small volume.
-
Elute: Begin elution with your starting solvent mixture (containing the basic modifier). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes, where both solvents contain 1% TEA) to elute your compounds.
-
Collect & Analyze: Collect fractions and analyze them by TLC (using a mobile phase with the same percentage of basic modifier) to identify those containing your pure product.
Section 4: Reference Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | [12][13] |
| Molecular Weight | 145.24 g/mol | [12][13] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 208.2 - 264.39 °C | [12] |
| Density | ~0.858 g/cm³ | [12] |
| Key Functionalities | Tertiary Amine, Primary Alcohol | [12] |
| Chemical Nature | Basic | [12] |
Table 2: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case Notes |
| Hexanes | 0.1 | 69 | Non-polar eluent for chromatography. |
| Diethyl Ether | 2.8 | 35 | Good for extractions; highly volatile. |
| Dichloromethane (DCM) | 3.1 | 40 | Versatile solvent for extraction and chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common mid-polarity solvent for extraction and chromatography. |
| Methanol (MeOH) | 5.1 | 65 | Polar solvent, often used as a strong eluent in chromatography. |
| Water | 10.2 | 100 | Used as the aqueous phase in extractions. |
References
-
Vertex AI Search Result[12]
- How to purify Amine? Grad student asked me.
- 2-DIETHYLAMINOETHANOL | CAMEO Chemicals.
-
2-(Dibutylamino)ethanol | C10H23NO | CID 7621 - PubChem. [Link]
- How do I purify ionizable organic amine compounds using flash column chrom
- Purification of amine reaction mixtures - Google P
- Amine purific
-
This compound | C8H19NO | CID 76721 - PubChem. [Link]
-
2-(Propylamino)ethanol | C5H13NO | CID 85382 - PubChem. [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Ethanol production, purification, and analysis techniques: a review.
-
What is the Distillation Process? | The Chemistry Blog. [Link]
-
Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Amine and HCl - salt formation reaction - YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. [Link]
- Process for the purification of tertiary amines - Google P
- The recovery and purification of ferment
-
Distillation - Wikipedia. [Link]
-
5: Distillation - Chemistry LibreTexts. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives - American Chemical Society. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Approaches for the Isolation and Purification of Fermentation Products - ResearchGate. [Link]
-
Liquid/liquid Extraction - University of California, Los Angeles. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. [Link]
-
The recovery and purification of fermentation products | Request PDF - ResearchGate. [Link]
-
Simple Distillation - YouTube. [Link]
-
Workup: Amines - University of Rochester. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. [Link]
-
NIOSH Skin Notation Profiles: 2 Diethylaminoethanol - CDC. [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]
-
(PDF) Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis - ResearchGate. [Link]
-
How To: Purify by Distillation - University of Rochester. [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Workup [chem.rochester.edu]
- 12. Buy this compound | 3238-75-3 [smolecule.com]
- 13. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(Dibutylamino)ethanol | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2-(Dipropylamino)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dipropylamino)ethanol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the critical transition from laboratory-scale experiments to pilot or manufacturing-scale production. As your virtual application scientist, I will explain the causality behind common challenges and provide robust, self-validating protocols to ensure the integrity of your process.
Section 1: Understanding the Foundation - Physicochemical Properties & Handling at Scale
Successfully scaling up any chemical process begins with a deep understanding of the starting materials. This compound is a tertiary alkanolamine with distinct properties that influence its behavior in large volumes.
FAQ 1.1: What are the key physical properties of this compound that I must consider for scale-up?
When moving from benchtop to a larger reactor, subtle physical properties can have a significant impact on your process. It's crucial to move beyond just the molecular weight and consider how the substance will behave in bulk.
Answer: this compound is a colorless liquid with a molecular structure that gives it both hydrophilic (from the hydroxyl group) and hydrophobic (from the two propyl groups) characteristics.[1] This dual nature affects its solubility and how it interacts with different solvent systems. Key quantitative data to factor into your process design are summarized below.
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 145.24 g/mol [2] | Essential for all stoichiometric calculations. |
| Boiling Point | 208.2 - 264.39 °C[1] | The high boiling point means it is not highly volatile under normal conditions, but it's important for designing distillation/purification steps and assessing thermal stability. |
| Density | ~0.8576 g/cm³[1] | Affects mass-to-volume calculations for reactor charging and is important for phase-separation steps during workup. |
| Vapor Pressure | <1 mmHg at 20 °C | Low volatility reduces vapor-phase hazards at ambient temperature but this will increase significantly at elevated reaction temperatures. |
| Flash Point | 103-140°F (approx.) | This indicates it is a combustible liquid.[3] While not as flammable as solvents like ethanol, it requires careful handling to avoid ignition sources, especially during transfers and heating.[4][5] |
Understanding these properties is the first step in designing a safe and efficient large-scale process. The wide reported range in boiling point suggests that purity can vary, which could introduce inconsistencies at scale.[1] Always use materials from a reliable source and consider performing your own characterization.
Section 2: The Core Challenge - Reaction Kinetics & Thermal Management
This is arguably the most critical area where lab-scale success does not guarantee a smooth scale-up. The principles of heat transfer change dramatically with volume, posing significant safety and quality risks.
FAQ 2.1: My reaction is showing a dangerous exotherm during scale-up that wasn't apparent in the lab. Why is this happening and how can I control it?
Answer: This is a classic and dangerous scale-up problem rooted in fundamental physics. The heat generated by a reaction is proportional to its volume (a cubic function), while the ability to remove that heat is proportional to the surface area of the reactor (a square function). As you scale up, the volume increases much faster than the surface area, leading to a decreased surface-area-to-volume ratio. This drastically reduces the efficiency of heat removal, causing heat to accumulate and the temperature to rise uncontrollably.
Many reactions involving amines and alcohols can be strongly exothermic due to complex formation or the reaction itself.[6] What feels like mild warming in a 100 mL flask can become a dangerous, runaway reaction in a 100 L reactor.
Troubleshooting & Mitigation Strategy:
-
Characterize Thermal Hazard: Before any significant scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for a safe scale-up.
-
Control Addition Rate: The most effective way to control an exotherm is to limit the rate at which one of the reactants is introduced. This makes the reaction rate dependent on the addition rate, not on the intrinsic kinetics. This is known as operating under "reaction control."
-
Improve Heat Transfer:
-
Ensure the reactor's cooling system is adequate and operational.
-
Consider using a solvent with a lower boiling point to act as a heat sink through reflux cooling (be aware of pressure implications).
-
For highly viscous reaction mixtures, which have poor heat transfer, consider dilution with a suitable solvent.[7]
-
-
Re-evaluate Solvent Choice: A solvent with a higher heat capacity can absorb more energy for a given temperature rise.
Below is a decision-making workflow for managing exothermic reactions during scale-up.
Caption: Decision workflow for managing thermal hazards.
Section 3: Mixing, Mass Transfer, and By-product Formation
Efficient mixing is easy in a small flask with a magnetic stir bar. In a large, baffled reactor with an overhead stirrer, it's a complex engineering challenge that directly impacts reaction success.
FAQ 3.1: I'm seeing an increase in by-products and a lower yield upon scale-up, even though I'm following the same procedure. Could this be a mixing issue?
Answer: Absolutely. This is a very common outcome of inadequate mixing at scale. In a poorly mixed reactor, you can have localized areas of high reactant concentration, especially near the addition point. If your reaction is fast and competitive (i.e., your desired reaction competes with undesired side reactions), the reactants can be consumed in these localized zones before they have a chance to disperse throughout the reactor.[8] This often leads to the formation of impurities that you may not have seen, or seen in much smaller quantities, at the lab scale.
The steric hindrance from the propyl groups on this compound can also influence reaction pathways, and poor mixing can exacerbate the formation of sterically less-favored by-products.[1]
Troubleshooting & Mitigation Strategy:
-
Optimize Agitation:
-
Impeller Choice: Ensure the impeller type (e.g., pitched-blade turbine, retreat curve) is appropriate for the viscosity and desired flow pattern (axial vs. radial).
-
Agitator Speed: Increasing the RPM can improve mixing, but there's a limit. Excessive speed can introduce shear stress that might degrade sensitive molecules and consumes significant energy.
-
-
Control Addition Point:
-
Sub-surface Addition: Always add the limiting reagent below the surface of the liquid, preferably near the impeller where turbulence is highest. This promotes rapid dispersion. Avoid adding directly onto the liquid surface, which is often a dead zone for mixing.
-
Dilution of Reagent: Consider diluting the incoming reagent stream to reduce its concentration upon entry.
-
-
Perform a Mixing Study: For critical processes, a mixing study using a non-reactive tracer can help characterize blend times and identify poor mixing zones within your specific reactor setup.
The interplay between mixing, mass transfer, and reaction rate is crucial for process outcomes.
Caption: Impact of mixing efficiency on reaction outcomes.
Section 4: Purification and Workup Challenges
Extracting and purifying a few grams of product is straightforward. Handling hundreds of liters of reaction mixture and solvent presents logistical and safety challenges.[9]
FAQ 4.1: My liquid-liquid extractions are taking forever at scale, and I'm getting stable emulsions. How can I improve my workup process?
Answer: The basic amine functionality of this compound and its derivatives can act as a surfactant, stabilizing emulsions between aqueous and organic layers, especially if fine solids are present. What separates quickly in a small separatory funnel can take hours or fail to separate entirely in a large reactor.
Troubleshooting & Mitigation Strategy:
-
Minimize Agitation During Extraction: Use gentle agitation, just enough to ensure phase contact, rather than the vigorous agitation used for the reaction itself.
-
Add Brine: A saturated aqueous sodium chloride solution (brine) can often help break emulsions by increasing the ionic strength and density of the aqueous phase.
-
Consider a Different Solvent: Sometimes, changing the organic solvent can dramatically alter the interfacial tension and prevent emulsion formation.
-
Filtration First: If your reaction mixture contains solids, filter them off before attempting the extraction. Solids often accumulate at the interface and stabilize emulsions.
-
Acid-Base Swing Purification: Take advantage of the amine group. You can often purify your product by extracting it into an acidic aqueous phase (e.g., dilute HCl), washing the aqueous phase with an organic solvent to remove neutral impurities, and then basifying the aqueous phase to regenerate the free amine for extraction into a fresh organic layer.[10] This can be a very effective, scalable purification technique.
Section 5: Analytical Monitoring and Process Control
At scale, you cannot simply "see" if the reaction is complete. Robust, real-time monitoring is essential for consistency, safety, and quality.
FAQ 5.1: How can I monitor the progress of my reaction in real-time without constantly taking and preparing samples for offline analysis like HPLC?
Answer: Process Analytical Technology (PAT) is the key to effective real-time monitoring. For many reactions involving functional groups like the hydroxyl group in this compound, in-situ spectroscopic methods are ideal.
Recommended Technique: In-situ FTIR Spectroscopy
An Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into the reactor. This allows you to monitor the disappearance of starting material peaks and the appearance of product peaks in real-time, without sampling.[11]
Experimental Protocol: Setting Up In-situ FTIR Monitoring
-
Probe Installation: Install a clean, dry ATR-FTIR probe into a port on your reactor lid, ensuring the sensor is fully submerged in the reaction medium.
-
Background Spectrum: Before adding any reagents, collect a background spectrum of the solvent and any starting materials that are initially charged. This is a critical step for accurate data.[11]
-
Identify Key Peaks: Identify the characteristic infrared absorption peaks for a key functional group on your starting material (e.g., a carbonyl stretch if it's reacting with the alcohol) and your product.
-
Initiate Reaction & Data Collection: Begin your reagent addition and start collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Trend Analysis: Plot the absorbance (or peak height/area) of the key peaks over time. This will give you a real-time kinetic profile of your reaction, showing the rate of consumption and formation.
-
Correlation with Offline Methods: Initially, you should take a few offline samples (e.g., via HPLC) at different time points to build a calibration model that correlates the FTIR absorbance with actual concentration.[11][12] Once validated, you can rely on the FTIR for endpoint determination.
This approach provides immediate insight into reaction kinetics, helps identify any deviations from the norm, and allows for precise determination of the reaction endpoint, improving batch-to-batch consistency.
Section 6: Safety First - Large-Scale Handling
The hazards of a chemical are intrinsic, but the risks are dependent on the scale of handling. This compound is classified as harmful and an irritant, and these risks are magnified at scale.[2]
FAQ 6.1: What are the primary safety precautions I need to implement when handling multi-liter or kilogram quantities of this compound?
Answer: A comprehensive safety review is mandatory before any scale-up operation. Key areas of focus include:
-
Personal Protective Equipment (PPE): Standard lab PPE is not sufficient. Mandate the use of:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) and arm coverings.
-
A chemical-resistant apron or full-body suit over a flame-resistant lab coat.
-
-
Ventilation: All transfers and operations should be conducted in a well-ventilated area, such as a walk-in fume hood.[13][14] Ensure the ventilation system is adequate for the larger equipment, which can disrupt airflow patterns.[9]
-
Spill Control: Have large-volume spill kits readily available. For a substance like this, this should include an absorbent material (e.g., vermiculite) and a neutralizing agent for acidic or basic conditions if applicable. Develop a clear emergency response plan.
-
Static Electricity: When transferring large volumes of combustible liquids, static electricity can build up and cause a spark, leading to a fire.[5] Ensure all metal containers and reactors are properly grounded and bonded before and during transfer.
-
Emergency Quench Protocol: For exothermic reactions, you must have a pre-defined and tested emergency quenching plan. This involves having a suitable quenching agent ready to be added to the reactor to rapidly stop the reaction if the temperature exceeds a critical safety limit.
By anticipating these challenges and implementing robust engineering, analytical, and safety controls, you can successfully navigate the complexities of scaling up reactions involving this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76721, this compound. PubChem. [Link]
-
Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms.[Link]
-
Gexcon. Ethanol: Associated hazards and safety measures.[Link]
-
University of California, Santa Barbara. Ethanol - Standard Operating Procedure.[Link]
-
University of Guelph. Standard Operating Procedures for Using Ethanol (Ethyl Alcohol 95%) at Laminar Flow Benches.[Link]
-
American Chemical Society. Scaled up and telescoped synthesis of propofol under continuous-flow conditions.[Link]
-
Wikipedia. Psilocybin.[Link]
-
McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.[Link]
-
ResearchGate. Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers.[Link]
-
Princeton University. Scale-Up Reaction Safety.[Link]
-
Chembuy. Buy this compound | 3238-75-3.[Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes.[Link]
-
MDPI. Detailed Analysis of the Effects of Viscosity Measurement Errors Caused by Heat Transfer during Continuous Viscosity Measurements...[Link]
-
Indian Academy of Sciences. Journal of Chemical Sciences.[Link]
- Google Patents.Upstream and a downstream purification process for large scale production of plasmid dna.
Sources
- 1. Buy this compound | 3238-75-3 [smolecule.com]
- 2. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 5. plant.uoguelph.ca [plant.uoguelph.ca]
- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of 2-(Dipropylamino)ethanol and Other Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tertiary Amine Kinetics
Tertiary amines, organic compounds derived from ammonia by replacing all three hydrogen atoms with organic groups, are pivotal in a vast array of chemical processes.[1] Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. These characteristics make them excellent catalysts, pH control agents, and key structural motifs in pharmaceuticals. Over 40% of drugs and drug candidates contain amine functionalities, with tertiary amines being particularly prevalent.[2]
This guide focuses on 2-(Dipropylamino)ethanol, a tertiary amine featuring two propyl groups and a hydroxyl-functionalized ethyl group attached to the nitrogen. Understanding its reaction kinetics—the speed at which it engages in chemical reactions—is crucial for optimizing processes and designing new molecules. By comparing its kinetic profile with other well-characterized tertiary amines, we can predict its behavior and suitability for specific applications. This comparative approach is essential for fields ranging from the development of more efficient carbon capture solvents to the synthesis of novel therapeutic agents.[3][4][5][6]
Fundamentals of Tertiary Amine Reactivity
The kinetic behavior of a tertiary amine is not arbitrary; it is dictated by a confluence of structural and environmental factors. A firm grasp of these principles is essential for interpreting comparative kinetic data.
-
Basicity and pKa: The basicity of an amine, quantified by the pKa of its conjugate acid, is a primary determinant of its nucleophilicity. Generally, a higher pKa indicates a stronger base and a more reactive nucleophile. The electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen, making the lone pair more available for reaction.
-
Steric Hindrance: The size of the alkyl groups surrounding the nitrogen atom creates steric hindrance, which can impede the approach of reactants. This is particularly relevant for this compound, as the propyl groups are significantly larger than the methyl or ethyl groups found on many common tertiary amines. Increased steric bulk can decrease reaction rates, even if the amine is highly basic.
-
The Role of the Hydroxyl Group: For alkanolamines like this compound, the hydroxyl group can influence reactivity. It can participate in hydrogen bonding, affecting solubility and the transition state energy of a reaction.
-
Solvent Effects: The reaction medium plays a critical role. In aqueous solutions, amines can be protonated, reducing their nucleophilicity. The polarity of the solvent can also influence the stability of reactants and transition states, thereby altering the reaction kinetics.
Comparative Kinetic Analysis: The Reaction with Carbon Dioxide
To provide a standardized basis for comparison, we will examine the kinetics of the reaction of various tertiary amines with carbon dioxide (CO2). This reaction is of immense industrial importance, particularly in the context of carbon capture from flue gases. Tertiary amines react with CO2 via a base-catalyzed hydration mechanism, as they cannot form stable carbamates like primary and secondary amines.[7]
The general mechanism is as follows:
-
CO2 + H2O ⇌ H2CO3
-
H2CO3 + R3N ⇌ R3NH+ + HCO3-
The overall reaction is: CO2 + H2O + R3N ⇌ R3NH+ + HCO3-
The rate of this reaction is highly dependent on the structure of the tertiary amine.
Predicted Kinetics of this compound
-
Basicity: The two propyl groups are electron-donating, suggesting that this compound should have a relatively high basicity, comparable to or slightly higher than N,N-diethylethanolamine (DEEA).
-
Steric Hindrance: The propyl groups are bulkier than the ethyl groups of DEEA or the methyl groups of N,N-dimethylethanolamine (DMEA). This increased steric hindrance around the nitrogen atom is expected to be the dominant factor, leading to a slower reaction rate compared to its less hindered counterparts.
Quantitative Comparison with Other Tertiary Amines
The following table summarizes the experimentally determined kinetic parameters for the reaction of CO2 with several common tertiary amines in aqueous solutions. The second-order rate constant (k2) provides a direct measure of the reaction speed.
| Amine | Abbreviation | Structure | pKa (at 298 K) | Second-Order Rate Constant (k2) (m³/mol·s) at ~298 K | Activation Energy (Ea) (kJ/mol) |
| This compound | DPAE | (CH₃CH₂CH₂)₂NCH₂CH₂OH | Predicted: ~9.5-10.0 | Predicted: < 100 | N/A |
| N,N-Dimethylethanolamine | DMEA | (CH₃)₂NCH₂CH₂OH | 9.23 | 240 | 41.8 |
| N,N-Diethylethanolamine | DEEA | (CH₃CH₂)₂NCH₂CH₂OH | 9.75 | 104 | 45.1 |
| N-Methyldiethanolamine | MDEA | CH₃N(CH₂CH₂OH)₂ | 8.52 | 4.8 | 44.4 |
| Triethanolamine | TEA | N(CH₂CH₂OH)₃ | 7.76 | 1.8 | 40.2 |
| Triethylamine | TEA (non-alkanolamine) | (CH₃CH₂)₃N | 10.75 | 117 | 38.5 |
Note: Kinetic data is compiled from various sources and experimental conditions may vary slightly. The values are intended for comparative purposes.
Analysis of Comparative Data:
-
DMEA vs. DEEA: DMEA, with less steric hindrance from its methyl groups, exhibits a significantly faster reaction rate than DEEA, despite DEEA being a slightly stronger base. This highlights the critical role of steric effects in this class of compounds.
-
MDEA and TEA (Triethanolamine): These amines show much lower reaction rates. For MDEA, while sterically less hindered than DEEA, its lower basicity contributes to slower kinetics. TEA suffers from both lower basicity and the steric hindrance of its three ethanol arms.
-
Triethylamine: This amine, lacking a hydroxyl group, is a strong base and has a reaction rate comparable to DEEA. This suggests that for bulkier amines, the basicity and steric hindrance are the primary drivers of reactivity in this specific reaction.
-
Implications for this compound: Based on these trends, this compound, with its bulky propyl groups, is predicted to have a reaction rate constant (k2) lower than that of DEEA, likely falling below 100 m³/mol·s. The significant steric hindrance will likely outweigh its expected high basicity.
Experimental Methodologies for Kinetic Studies
To ensure the trustworthiness of kinetic data, robust experimental design and execution are paramount. The protocols described here are self-validating, incorporating controls and precise measurements to yield reliable kinetic parameters.
Stopped-Flow Spectrophotometry
For rapid reactions, such as those between CO2 and amines, stopped-flow spectrophotometry is the technique of choice.[8][9] It allows for the measurement of reaction kinetics on a millisecond timescale.[8]
Principle: Two reactant solutions are rapidly driven from syringes into a high-efficiency mixer. The mixed solution then flows into an observation cell, and the flow is abruptly stopped. The change in absorbance or fluorescence of the solution is then monitored over time as the reaction proceeds. For the CO2-amine reaction, a pH indicator is often used, and the change in its absorbance is tracked as the pH of the solution changes due to the reaction.
Experimental Protocol: Stopped-Flow Analysis of CO2-Amine Kinetics
-
Solution Preparation:
-
Prepare an aqueous solution of the tertiary amine of known concentration (e.g., 0.1 M).
-
Prepare a solution of a suitable pH indicator (e.g., cresol red) in deionized water. The indicator's pKa should be near the final pH of the reaction mixture.
-
Prepare a solution of CO2 by bubbling CO2 gas through deionized water until saturation. The concentration can be determined by titration.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer, ensuring the drive syringes, mixing chamber, and observation cell are clean.
-
Set the observation wavelength to the λmax of the deprotonated form of the pH indicator.
-
Thermostat the system to the desired reaction temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Load one syringe with the amine/indicator solution and the other with the CO2 solution.
-
Initiate the drive mechanism. The two solutions are rapidly mixed, and the flow is stopped.
-
The instrument's data acquisition system records the change in absorbance over time. Typically, data is collected for several half-lives of the reaction.
-
-
Data Analysis:
-
The resulting absorbance vs. time curve is fitted to a pseudo-first-order exponential decay function, as the concentration of CO2 is typically in large excess.
-
The observed rate constant (k_obs) is extracted from this fit.
-
The experiment is repeated with varying amine concentrations.
-
A plot of k_obs versus the amine concentration will yield a straight line, the slope of which is the second-order rate constant (k2).
-
Workflow for a Stopped-Flow Kinetic Experiment
Caption: Workflow for determining amine-CO2 reaction kinetics.
Data Interpretation and Mechanistic Insights
The quantitative data derived from these experiments provide more than just reaction speeds; they offer insights into the reaction mechanism and the factors that control it.
Determining Activation Energy (Ea)
By conducting kinetic experiments at various temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation.[10]
Arrhenius Equation: k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the temperature in Kelvin
A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R.[2] A lower activation energy implies that less energy is required to initiate the reaction, often corresponding to a faster reaction rate at a given temperature. The activation energies in the table above are all quite similar, suggesting that the differences in reaction rates are primarily governed by the pre-exponential factor (A), which is related to the frequency of collisions and their orientation (i.e., steric effects).
Data Analysis Workflow from Raw Data to Kinetic Parameters
Caption: From raw experimental data to key kinetic parameters.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding and comparing the kinetics of this compound and other tertiary amines. The analysis underscores a fundamental principle in chemical kinetics: a trade-off often exists between basicity and steric accessibility.
While this compound is predicted to be a strong base, its bulky propyl groups are expected to significantly hinder its reaction rate in applications like CO2 capture, making it less effective than smaller analogues like DMEA. However, in other contexts, such as its use as a non-nucleophilic base in organic synthesis, this steric hindrance could be advantageous, preventing the amine from participating in unwanted side reactions.
The experimental protocols and data analysis workflows detailed herein provide a robust methodology for validating these predictions and for characterizing the kinetics of novel tertiary amines. As the demand for specialized amines in pharmaceuticals, catalysis, and materials science continues to grow, a deep, comparative understanding of their kinetic behavior will be indispensable for driving innovation.
References
-
(2025). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Burkus, J., & Eckert, C. F. The Kinetics of the Triethylamine-catalyzed Reaction of Diisocyanates with 1-Butanol in Toluene. Journal of the American Chemical Society. [Link]
-
Ali, S., et al. (2020). Reaction Kinetics of Carbon Dioxide in Aqueous Blends of N-Methyldiethanolamine and L-Arginine Using the Stopped-Flow Technique. MDPI. [Link]
-
Park, S., et al. (2017). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research. [Link]
-
Reusch, W. Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Benamor, H., & Bouallou, C. (2014). Kinetics Study and Simulation of CO2 Absorption into Mixed Aqueous Solutions of Methyldiethanolamine and Diethanolamine. AIDIC. [Link]
-
Astarita, G., et al. (1983). Kinetics of the formation of N,N-dialkylcarbamate from diethanolamine and carbon dioxide in anhydrous ethanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Marinov, N. M. (1999). A Detailed Chemical Kinetic Model for High Temperature Ethanol Oxidation. International Journal of Chemical Kinetics. [Link]
-
Optimized Treating Inc. (2008). Reaction rate constants of amines toward absorption of CO2. ResearchGate. [Link]
-
Sareen, N., et al. Kinetics and Products of the Aqueous Phase Oxidation of Triethylamine by OH. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016). Arrhenius Equation Activation Energy and Rate Constant K Explained. YouTube. [Link]
-
Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. [Link]
-
Mandal, B. P., & Bandyopadhyay, S. S. (2006). Kinetics study on absorption of carbon dioxide into solutions of activated methyldiethanolamine. Industrial & Engineering Chemistry Research. [Link]
-
Wikipedia. Arrhenius equation. [Link]
-
Lin, C., & Li, M. (2020). Selection of Mixed Amines in the CO2 Capture Process. MDPI. [Link]
-
PubChem. 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Diethylethanolamine. [Link]
-
Maham, Y., et al. (2006). Densities and Viscosities of Aqueous Ternary Mixtures of 2-(Methylamino)ethanol and 2-(Ethylamino)ethanol with Diethanolamine, Triethanolamine, N-Methyldiethanolamine, or 2-Amino-1-methyl-1-propanol from 298.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. [Link]
-
NIST. N,N-Diethyl-2-aminoethanol. NIST Chemistry WebBook. [Link]
-
Sareen, N., et al. (2021). Kinetics and Products of the Aqueous Phase Oxidation of Triethylamine by OH. ACS Earth and Space Chemistry. [Link]
-
LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Rimarčík, J., et al. (2012). REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIETHANOLAMINE SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. [Link]
-
Mailhol, D., & Bouallou, C. (2021). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels. CET Chemical Engineering Transactions. [Link]
-
Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
-
Hashemnezhad, S. E., et al. (2024). Kinetics of hydrothermal reactions of n-butanol over Pt/Al2O3 catalyst for biopropane fuel gas production. Aston University. [Link]
-
Ataman Kimya. N,N-DIETHYLETHANOLAMINE. [Link]
-
NIST. Triethylamine. NIST Chemistry WebBook. [Link]
-
Shakir, S. W., et al. (2021). Tertiary amine blend for CO2 capture: A kinetic investigation using Monoethanolamine, Triethanolamine and Piperazine. ProQuest. [Link]
-
Ataman Kimya. Dimethylethanolamine. [Link]
-
Paul, S., et al. (2014). Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. Oil & Gas Science and Technology. [Link]
-
Premed HQ. (2015). Arrhenius Equation for Reaction Rates. YouTube. [Link]
-
Shinto, H., et al. (2007). NADH-based kinetic model for acetone-butanol-ethanol production by Clostridium. Frontiers in Bioengineering and Biotechnology. [Link]
-
Comerford, J. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
-
PubChem. Triethylamine. National Center for Biotechnology Information. [Link]
-
LibreTexts. (2023). 2.1.6: Stopped Flow. [Link]
-
National Toxicology Program. (1999). Dimethylethanolamine (DMAE) [108-01-0] and Selected Salts and Esters. [Link]
-
Univar Solutions. Dimethylethanolamine 99%, Technical Grade, Liquid, 408 lb Drum. [Link]
Sources
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 8. biologic.net [biologic.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Arrhenius equation - Wikipedia [en.wikipedia.org]
A Comparative Environmental Impact Assessment of Alkanolamines: Profiling 2-(Dipropylamino)ethanol Against Key Industry Analogues
Introduction: The Need for Proactive Environmental Assessment
In the fields of chemical synthesis, pharmaceutical development, and industrial applications, alkanolamines are indispensable as pH adjusters, catalysts, and intermediates. However, their utility necessitates a thorough evaluation of their environmental fate and ecotoxicological impact. This guide provides a comparative environmental risk assessment of 2-(Dipropylamino)ethanol against structurally similar and widely used alkanolamines: 2-(Diethylamino)ethanol, Diethanolamine (DEA), Triethanolamine (TEA), and N,N-Dimethylethanolamine (DMEA).
A significant challenge in assessing this compound is the scarcity of publicly available, peer-reviewed experimental data on its environmental properties. This is a common issue for specialty chemicals. To address this, we employ a dual strategy:
-
Analog Approach: We will use experimental data from the close structural analog, 2-(Diethylamino)ethanol, as a primary surrogate. The addition of a single carbon to each N-alkyl chain from ethyl to propyl allows for a reasoned, albeit predictive, comparison.
-
Predictive Toxicology Context: We will discuss the critical role of in silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models, in providing reliable estimations for data-poor compounds, thereby framing our analysis within modern chemical assessment paradigms.
This guide is intended for researchers and development professionals to facilitate informed decision-making in chemical selection and to underscore the importance of integrating environmental impact assessments early in the development lifecycle.
The Role of Predictive Models in Environmental Assessment
Before presenting experimental data, it is crucial to understand the scientific rationale behind assessing chemicals with limited datasets. Regulatory bodies and scientists increasingly rely on predictive models to fill data gaps.
Quantitative Structure-Activity Relationships (QSAR): This is a cornerstone of modern ecotoxicology. QSAR models are computational algorithms that correlate the molecular structure of a chemical with its physicochemical properties and biological activities (e.g., toxicity, biodegradability). By analyzing data from well-studied chemicals, these models can predict the properties of untested compounds. The US Environmental Protection Agency's EPI Suite™ is a widely used software package that implements numerous QSAR models to estimate properties like water solubility, bioaccumulation, and biodegradation rates.[1][2] While not a replacement for experimental data, QSAR provides essential screening-level information, guiding priorities for future testing.
The following diagram illustrates a typical workflow for assessing a new or data-poor chemical, integrating both experimental and predictive methods.
Caption: Environmental Risk Assessment Workflow.
Comparative Analysis of Key Environmental Endpoints
The environmental impact of a chemical is primarily assessed across three domains: its potential to harm aquatic life (ecotoxicity), its persistence in the environment (biodegradability), and its likelihood of accumulating in organisms (bioaccumulation).
Aquatic Ecotoxicity
Aquatic toxicity is evaluated across different trophic levels to understand the potential impact on an entire ecosystem: algae (producers), daphnids (primary consumers), and fish (secondary consumers). The results are typically expressed as the concentration that causes a 50% effect (EC50 for immobilization or growth inhibition) or is lethal to 50% of the test population (LC50) over a specified period. Lower values indicate higher toxicity.
| Compound | Fish (LC50, 96h) | Invertebrate (Daphnia magna EC50, 48h) | Algae (EC50, 72h) |
| 2-(Diethylamino)ethanol | 147 mg/L (Leuciscus idus)[3] | 83.6 mg/L[4] | 44 mg/L (Scenedesmus subspicatus)[4] |
| Diethanolamine (DEA) | 460 mg/L (Oncorhynchus mykiss)[5] | 55 mg/L[5] | 9.5 - 19 mg/L (Pseudokirchneriella subcapitata)[5] |
| Triethanolamine (TEA) | 11800 mg/L (Pimephales promelas)[6] | 609.88 mg/L[6] | 169 mg/L (Desmodesmus subspicatus)[6] |
| N,N-Dimethylethanolamine (DMEA) | 10-100 ppm (finfish)[7] | 98.77 mg/L | 33.3 mg/L (Desmodesmus subspicatus) |
Note on this compound: While no experimental data exists, GHS classifications indicate it is harmful to aquatic life.[5] The increased alkyl chain length from diethyl to dipropyl generally increases lipophilicity, which can sometimes correlate with increased toxicity to aquatic organisms (narcosis). Therefore, experimental verification is essential.
Biodegradability
Biodegradability assesses the potential for a substance to be broken down by microorganisms. The Organisation for Economic Co-operation and Development (OECD) 301 series of tests are the gold standard for determining if a chemical is "readily biodegradable," meaning it is expected to undergo rapid and ultimate degradation in the environment.[8]
| Compound | OECD 301 Test Result | Readily Biodegradable? |
| 2-(Diethylamino)ethanol | 95% degradation in 22 days (OECD 301A)[4] | Yes |
| Diethanolamine (DEA) | 93% degradation in 28 days (OECD 301F)[5] | Yes |
| Triethanolamine (TEA) | 96% degradation in 19 days (OECD 301E)[6] | Yes |
| N,N-Dimethylethanolamine (DMEA) | Readily biodegradable (Zahn-Wellens & MITI tests)[9] | Yes |
All comparator compounds are classified as readily biodegradable. This suggests that these substances are unlikely to persist in aquatic environments. Given its structural similarity, it is highly probable that this compound would also be readily biodegradable, though this requires experimental confirmation.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical builds up in an organism to a level higher than in the surrounding environment. The octanol-water partition coefficient (Log Kow or Log Pow) is a key physicochemical property used as a screening indicator for bioaccumulation potential. A Log Kow value below 3 generally suggests a low potential to bioaccumulate.
| Compound | Log Kow (Experimental) | Bioaccumulation Potential |
| 2-(Diethylamino)ethanol | 0.21[4] | Low |
| Diethanolamine (DEA) | -2.46[5] | Low |
| Triethanolamine (TEA) | -2.48[6] | Low |
| N,N-Dimethylethanolamine (DMEA) | -0.55[10] | Low |
All tested alkanolamines exhibit low Log Kow values, indicating they are hydrophilic and have a very low potential for bioaccumulation. The computed Log Pow for this compound is 1.4, which also falls well below the threshold of concern.[5]
The diagram below illustrates the potential environmental pathways for a water-soluble alkanolamine.
Sources
- 1. epa.gov [epa.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. concawe.eu [concawe.eu]
- 9. Buy this compound | 3238-75-3 [smolecule.com]
- 10. ecetoc.org [ecetoc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Dipropylamino)ethanol
As professionals in research and development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Dipropylamino)ethanol, ensuring compliance and minimizing risk. The procedures outlined here are synthesized from authoritative safety data sheets and established laboratory best practices for handling corrosive and irritant organic compounds.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound (CAS No. 3238-75-3) is an organic compound that presents several key risks that directly inform its handling and disposal procedures.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]
While not classified as acutely hazardous under most regulations, its corrosive properties and potential as an irritant necessitate that it be treated as a hazardous waste stream.[2][3] Always consult the Safety Data Sheet (SDS) for your specific product before proceeding.[1][4]
| Hazard Classification | Description | GHS Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Personal Protective Equipment (PPE) and Spill Management
Given the hazards, a stringent PPE protocol is non-negotiable. Proper engineering controls and personal protection create a self-validating system of safety.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[2]
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn.[2] Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required in any laboratory setting.[2]
Spill Management: In the event of a small spill, contain the spillage and collect it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a suitable, sealed container for disposal according to local regulations.[5] Do not allow the chemical to enter drains or sewer systems.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed professional waste disposal service.[5] It should never be disposed of down the sink. The following protocol provides a systematic approach to preparing the waste for collection.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Label a dedicated, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy) as "Hazardous Waste: Corrosive, Organic Liquid - Contains this compound."
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[6] Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Accumulation of Waste
-
Pure Compound and Concentrated Solutions: Carefully transfer any unused this compound or its concentrated solutions into the designated hazardous waste container using a funnel.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, absorbent pads from spills, or gloves, should be collected in a separate, sealed, and clearly labeled solid waste container. This container should be marked as "Hazardous Waste: Contaminated Debris - Contains this compound."
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from sources of ignition and incompatible chemicals.[1][6]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Documentation: Be prepared to provide the SDS and an accurate description of the waste contents and volume. Adhere to all institutional and regulatory requirements for waste manifest documentation.[7]
The entire process, from identification to disposal, must comply with local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 2-(Diisopropylamino)ethanol SDS. (n.d.). GTI Laboratory Supplies.
- This compound. (n.d.). PubChem, National Institutes of Health.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). University of Arizona.
- Corrosives. (n.d.). Syracuse University, Environmental Health & Safety Services.
- 2-DIPROPYLAMINO-ETHANOL (cas 3238-75-3) SDS/MSDS. (n.d.). Guidechem.
- SAFETY DATA SHEET: 2-(Dimethylamino) ethanol. (2010, November 10). Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Strong Corrosive Chemicals. (2025, February 15). University of California, Irvine, Environmental Health & Safety.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
